molecular formula C7H4Br2O3 B194446 3,5-Dibromo-4-hydroxybenzoic acid CAS No. 3337-62-0

3,5-Dibromo-4-hydroxybenzoic acid

Cat. No.: B194446
CAS No.: 3337-62-0
M. Wt: 295.91 g/mol
InChI Key: PHWAJJWKNLWZGJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-hydroxybenzoic acid (CAS 3337-62-0) is a dibrominated aromatic compound with significant relevance in environmental and microbiological research. This white, fine crystalline powder (Molecular Formula: C7H4Br2O3, Molecular Weight: 295.91 g/mol) serves as a key metabolite in the environmental degradation of the commonly used herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) . Its role as a transformation product makes it a crucial compound for studying the environmental fate and microbial degradation pathways of halogenated herbicides . In scientific studies, this compound has been instrumental in elucidating novel microbial catabolic pathways. Research identifies it as a substrate for a newly discovered oxidative decarboxylation pathway in certain bacterial strains, such as Pigmentiphaga sp. strain H8. In this pathway, a specific NAD(P)H-dependent flavin monooxygenase (OdcA) transforms this compound into 2,6-dibromohydroquinone, which is subsequently cleaved and further metabolized . This makes the compound valuable for researchers investigating the catabolic diversity of halogenated aromatics and bioremediation strategies. Beyond environmental science, it has been utilized as a tool in basic botany research to study mechanisms of plant cell death, with evidence suggesting its action may be linked to cytosol acidification . The physical properties of the compound include a melting point of 271-274 °C and a density of approximately 2.2 g/cm³ . It is characterized as an irritant, requiring safe handling practices . This product is intended for research purposes only and is not designed or approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-hydroxybenzoic acid
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InChI

InChI=1S/C7H4Br2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWAJJWKNLWZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4041656
Record name 3,5-Dibromo-4-hydroxybenzoic acid
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Molecular Weight

295.91 g/mol
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CAS No.

3337-62-0
Record name 3,5-Dibromo-4-hydroxybenzoic acid
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Record name 3,5-Dibromo-4-hydroxybenzoic acid
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Record name Benzoic acid, 3,5-dibromo-4-hydroxy-
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Foundational & Exploratory

Unveiling the History and Synthesis of 3,5-Dibromo-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,5-Dibromo-4-hydroxybenzoic acid. While the precise moment of its first synthesis is not prominently documented, historical chemical literature from the late 19th and early 20th centuries on the halogenation of phenolic compounds suggests its preparation was a logical extension of the vigorous research into aromatic chemistry of that era. This document delves into the plausible historical context of its discovery, details both historical and modern synthetic protocols, presents its physicochemical and spectroscopic data in a structured format, and explores its relevance in contemporary research, including its role as a metabolite and its potential biological activities.

Introduction

This compound, a halogenated derivative of p-hydroxybenzoic acid, is a compound with applications ranging from being an intermediate in the synthesis of pharmaceuticals to its role as a metabolite of the widely used herbicide Bromoxynil.[1] Its structure, featuring a benzene (B151609) ring substituted with a carboxyl group, a hydroxyl group, and two bromine atoms, imparts specific chemical properties that have been exploited in various scientific domains. This guide aims to provide an in-depth technical resource for researchers, covering the historical background, synthesis, and key data of this compound.

Historical Context and Discovery

The definitive first synthesis of this compound is not clearly attributed to a single researcher or a specific date in the readily available chemical literature of the 19th and early 20th centuries. However, the period was characterized by extensive investigations into the substitution reactions of aromatic compounds, particularly the halogenation of phenols and benzoic acids. The work of chemists in journals such as Annalen der Chemie und Pharmacie and Berichte der deutschen chemischen Gesellschaft laid the foundational knowledge for such syntheses.

The bromination of p-hydroxybenzoic acid would have been a logical step for chemists studying the directing effects of hydroxyl and carboxyl groups on the benzene ring. It is highly probable that this compound was first prepared and characterized in a German laboratory in the late 19th or early 20th century, with its synthesis being a straightforward application of the then-current knowledge of electrophilic aromatic substitution. While a dedicated publication announcing its "discovery" is not apparent, its existence would have been noted in comprehensive chemical lexicons of the time, such as Beilstein's Handbuch der Organischen Chemie.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₄Br₂O₃[1][2][3][4]
Molecular Weight295.91 g/mol [1][2][4]
Melting Point268-274 °C[2][5]
Boiling Point342.0 °C (Predicted)[2][5]
pKa3.79 (Predicted)[5]
AppearanceWhite to off-white crystalline powder[5][6]
SolubilitySparingly soluble in DMSO, slightly soluble in methanol[5]

Table 2: Spectroscopic Data

TechniqueKey Data
¹H NMR Due to the symmetrical nature of the molecule, a single peak for the two aromatic protons is expected. The chemical shift would be influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl group.
¹³C NMR Signals for the carboxyl carbon, the carbon bearing the hydroxyl group, the two carbons bearing the bromine atoms, and the two aromatic carbons are expected.
Infrared (IR) Characteristic peaks for O-H stretching (of the carboxylic acid and phenol), C=O stretching (of the carboxylic acid), C-O stretching, and C-Br stretching would be observed.
Mass Spectrometry (MS) The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).
UV-Visible The NIST WebBook provides a UV/Visible spectrum for this compound.

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the direct bromination of p-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group directs the bromine atoms to the positions ortho to it.

Plausible Historical Experimental Protocol (Late 19th / Early 20th Century)

This protocol is a hypothetical reconstruction based on the common laboratory practices of the era.

Objective: To synthesize this compound by the direct bromination of p-hydroxybenzoic acid.

Materials:

  • p-Hydroxybenzoic acid

  • Bromine

  • Glacial acetic acid

  • Water

  • Filter paper

  • Glassware (beaker, flask, funnel)

Procedure:

  • A solution of p-hydroxybenzoic acid would be prepared by dissolving it in glacial acetic acid.

  • To this solution, a stoichiometric amount of bromine, also dissolved in glacial acetic acid, would be added dropwise with constant stirring.

  • The reaction mixture would likely be stirred for several hours at room temperature or gently warmed to ensure the completion of the reaction.

  • Upon completion, the reaction mixture would be poured into a larger volume of cold water to precipitate the crude product.

  • The solid product would be collected by filtration through filter paper.

  • The crude product would be purified by recrystallization from a suitable solvent, likely aqueous ethanol (B145695) or acetic acid, to yield the final product.

Modern Experimental Protocol

This protocol is based on contemporary laboratory procedures.

Objective: To synthesize this compound by the direct bromination of p-hydroxybenzoic acid.

Materials:

  • p-Hydroxybenzoic acid

  • Bromine

  • Glacial acetic acid

  • Sodium bisulfite (for quenching excess bromine)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve p-hydroxybenzoic acid in glacial acetic acid.

  • Cool the flask in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified period to ensure complete dibromination.

  • Cool the reaction mixture and quench any unreacted bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Pour the reaction mixture into a beaker of ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Logical Relationships and Workflows

The synthesis of this compound and its subsequent use as an intermediate can be represented by the following logical workflow.

Synthesis_and_Application cluster_synthesis Synthesis cluster_application Application p-Hydroxybenzoic_Acid p-Hydroxybenzoic_Acid Reaction Reaction p-Hydroxybenzoic_Acid->Reaction Bromine Bromine Bromine->Reaction 3_5_Dibromo_4_hydroxybenzoic_acid 3_5_Dibromo_4_hydroxybenzoic_acid Reaction->3_5_Dibromo_4_hydroxybenzoic_acid Intermediate Intermediate 3_5_Dibromo_4_hydroxybenzoic_acid->Intermediate Herbicide_Metabolite Herbicide_Metabolite Benzbromarone Benzbromarone Intermediate->Benzbromarone Further Synthesis Bromoxynil Bromoxynil Bromoxynil->Herbicide_Metabolite Metabolism

Caption: Synthetic pathway and key applications of this compound.

Potential Signaling Pathway Involvement

While this compound itself is not extensively studied for its direct interaction with specific signaling pathways, its role as a metabolite of the herbicide Bromoxynil and the biological activities of related brominated phenols provide insights into potential areas of interest for researchers. Bromoxynil is known to be a decoupler of oxidative phosphorylation.

The following diagram illustrates a hypothetical workflow for investigating the biological effects of this compound, potentially stemming from its structural similarity to other biologically active phenolic compounds.

Biological_Investigation_Workflow Compound This compound In_Vitro_Screening In Vitro Screening (e.g., cell viability, enzyme assays) Compound->In_Vitro_Screening Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) In_Vitro_Screening->Pathway_Analysis Target_Identification Identification of Molecular Targets Pathway_Analysis->Target_Identification In_Vivo_Studies In Vivo Studies (e.g., animal models) Target_Identification->In_Vivo_Studies Toxicity_Assessment Toxicity and Pharmacokinetic Assessment In_Vivo_Studies->Toxicity_Assessment

Caption: A workflow for investigating the biological activity of the compound.

Conclusion

This compound is a compound with a history intertwined with the development of modern organic chemistry. While its initial discovery is not marked by a singular event, its synthesis represents a classic example of electrophilic aromatic substitution. This guide has provided a comprehensive technical overview of its history, synthesis, and physicochemical properties. For researchers in drug development and related fields, this compound and its derivatives may present opportunities for further investigation into their biological activities and potential therapeutic applications, building upon the knowledge of related halogenated phenols. The provided data and protocols serve as a valuable resource for such future endeavors.

References

In-Depth Technical Guide: Physicochemical Properties of 3,5-Dibromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxybenzoic acid is a halogenated aromatic compound with significant applications in synthetic chemistry and potential implications in environmental science and pharmacology. It is recognized as a key intermediate in the synthesis of the uricosuric agent benzbromarone (B1666195), which is used in the treatment of gout and hyperuricemia[1][2]. Additionally, it is an environmental transformation product of the widely used herbicide, Bromoxynil[3]. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and an exploration of its known and potential biological activities and associated signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various scientific contexts. A summary of these properties is presented below.

Data Summary

A compilation of the key quantitative data for this compound is provided in Table 1 for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₄Br₂O₃[1]
Molecular Weight 295.91 g/mol [1][3]
Appearance White to off-white crystalline powder[1][2]
Melting Point 271-274 °C[1]
Boiling Point (Predicted) 342.0 ± 42.0 °C[1]
Density (Rough Estimate) 2.0591 g/cm³[1]
pKa (Predicted) 3.79 ± 0.10[1]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol (B129727)[1]
LogP (Predicted) 3.3[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are generalized for organic compounds and are directly applicable.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm[4][5].

  • Place the capillary tube into the heating block of the melting point apparatus[6][7].

  • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (271-274°C).

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation[5].

  • Record the temperature at which the first signs of melting are observed (T1).

  • Record the temperature at which the entire sample has completely liquefied (T2)[7].

  • The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-1.0°C)[6].

Solubility Determination (Qualitative)

This protocol provides a method to assess the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • Test tubes and rack

  • Graduated cylinders or pipettes

  • Vortex mixer

  • A range of solvents (e.g., water, methanol, DMSO, 5% NaOH, 5% NaHCO₃)

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the desired solvent to the test tube in small portions[8][9].

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds[8][9].

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility based on the following criteria:

    • Soluble: No solid particles are visible.

    • Slightly Soluble: A small amount of solid remains.

    • Sparingly Soluble: A significant portion of the solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat the procedure for each solvent to build a solubility profile. The solubility in aqueous bases like NaOH and NaHCO₃ indicates acidic character[9].

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Materials:

  • This compound sample

  • Calibrated pH meter with a glass electrode

  • Burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Beaker

  • Magnetic stirrer and stir bar

  • Co-solvent (e.g., methanol or acetonitrile) if the compound is not sufficiently water-soluble.

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of water or a suitable aqueous-organic solvent mixture[10].

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

  • Allow the solution to equilibrate while stirring gently.

  • Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.

  • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Continue the titration well past the equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph.

  • For more accurate results, the data can be processed using methods like the Gran plot or specialized software that performs a multi-linear regression analysis[10].

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, its roles as a synthetic precursor and a metabolite provide context for its potential biological interactions.

Role in Benzbromarone Synthesis

This compound is a crucial starting material for the synthesis of benzbromarone, a potent uricosuric agent. The synthesis typically involves an acetylation of the hydroxyl group, followed by a Friedel-Crafts reaction with 2-ethylbenzofuran, and subsequent hydrolysis to yield the final product[11]. Benzbromarone exerts its therapeutic effect by inhibiting the URAT1 transporter in the kidneys, which is responsible for uric acid reabsorption[12].

G A 3,5-Dibromo-4- hydroxybenzoic acid B Acetylation A->B Acetic Anhydride, H₂SO₄ C 3,5-Dibromo-4- acetoxybenzoic acid B->C D Friedel-Crafts Reaction (with 2-ethylbenzofuran) C->D E Intermediate Ketone D->E F Hydrolysis E->F G Benzbromarone F->G G cluster_degradation Bromoxynil Degradation Bromoxynil Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) Hydrolysis Microbial Hydrolysis (Nitrilase) Bromoxynil->Hydrolysis DBHBA 3,5-Dibromo-4- hydroxybenzoic acid Hydrolysis->DBHBA Dehalogenation Reductive Dehalogenation (e.g., Desulfitobacterium) DBHBA->Dehalogenation Product 4-Hydroxybenzoate Dehalogenation->Product G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3,5-Dibromo-4- hydroxybenzoic acid (Hypothesized) Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1 & other Cytoprotective Proteins Transcription->HO1 Cytoprotection Cytoprotection HO1->Cytoprotection Leads to

References

An In-depth Technical Guide to 3,5-Dibromo-4-hydroxybenzoic Acid (CAS: 3337-62-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxybenzoic acid, with the CAS number 3337-62-0, is a halogenated aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a benzoic acid core with two bromine atoms and a hydroxyl group, provides a unique scaffold for the development of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols. While direct biological data on this compound is limited in publicly available literature, this document aims to provide a valuable comparison by examining the well-documented activities of structurally related benzoic acids.[3]

Chemical and Physical Properties

This compound is a white, fluffy, fine crystalline powder.[4] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 3337-62-0[2][5][6]
Molecular Formula C₇H₄Br₂O₃[5][6]
Molecular Weight 295.91 g/mol [5][6]
IUPAC Name This compound[6]
Synonyms Bromoxynylbenzoic acid, Benzoic acid, 3,5-dibromo-4-hydroxy-[6]
Melting Point 268-274 °C[5]
Boiling Point 342.0 °C (Predicted)[5]
Appearance White fluffy fine crystalline powder[4]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol

Synthesis

The synthesis of this compound typically involves the bromination of p-hydroxybenzoic acid. The presence of the hydroxyl group activates the aromatic ring, directing the bromine atoms to the ortho positions.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from p-hydroxybenzoic acid.

G p_hydroxybenzoic_acid p-Hydroxybenzoic Acid bromination Bromination (e.g., Br₂ in Acetic Acid) p_hydroxybenzoic_acid->bromination product This compound bromination->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

A general workflow for the synthesis of this compound.
Detailed Experimental Protocol: Bromination of p-Hydroxybenzoic Acid

This protocol describes a general method for the bromination of p-hydroxybenzoic acid.

Materials:

  • p-Hydroxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution

  • Ice

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve p-hydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled and stirred solution. The addition rate should be controlled to maintain the reaction temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Decolorize the mixture by adding a small amount of sodium bisulfite solution.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of several biologically active compounds.

  • Intermediate for Benzbromarone: It is a key precursor in the synthesis of benzbromarone, a uricosuric agent used in the treatment of gout and hyperuricemia.[2][4]

  • Scaffold for Thyroid Hormone Receptor Antagonists: Derivatives of this compound have been investigated as potential thyroid hormone receptor (TR) antagonists, which could have therapeutic applications in conditions like hyperthyroidism.[1] The dibromo-hydroxyphenyl motif is a key structural feature for binding to the TR.[7]

  • Building Block for Anticancer Agents: The benzoic acid scaffold is present in numerous anticancer drugs.[8] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel anticancer agents.[8]

  • Potential Antimicrobial and Antioxidant Agent: Halogenated phenols and benzoic acid derivatives are known to exhibit antimicrobial and antioxidant properties.[3] While specific data for this compound is limited, its structural features suggest potential in these areas.

Biological Activity and Mechanism of Action (Inferred)

Direct experimental data on the biological activity of this compound is not extensively available. However, based on the activities of structurally related compounds, we can infer potential mechanisms of action.

Comparative Biological Activity of Related Hydroxybenzoic Acids

The following table summarizes the antimicrobial and antioxidant activities of various hydroxybenzoic acid derivatives, providing a basis for predicting the potential bioactivity of this compound.

CompoundBiological ActivityTarget Organism/EnzymeKey Performance MetricReference(s)
4-Hydroxybenzoic acidAntibacterialEscherichia coli, Gram-positive and Gram-negative bacteriaMIC = 160 µg/mL[9]
2,4-Dihydroxybenzoic acidAntimicrobialE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicansMIC = 2 mg/mL[10]
3,4-Dihydroxybenzoic acidAntimicrobialE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicansMIC = 2 mg/mL[10]
3,4,5-Trihydroxybenzoic acid (Gallic Acid)AntioxidantDPPH radicalIC₅₀ = 4.2 µM[11]
2,3-Dihydroxybenzoic acidAntioxidantABTS radical% Inhibition = 86.40% (at 50 µM)[11]
Potential Signaling Pathway: Nrf2/HO-1 Activation

A structurally related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway.[12][13] It is plausible that this compound could exert antioxidant effects through a similar mechanism.

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3,5-Dibromo-4- hydroxybenzoic acid (potential activator) Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription HO1_protein HO-1 Protein (Antioxidant Enzyme) HO1_gene->HO1_protein Translation Cellular_protection Cellular Protection (Antioxidant Effects) HO1_protein->Cellular_protection G start Start prep_compound Prepare serial dilutions of This compound in a 96-well plate start->prep_compound inoculate Inoculate wells with microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at appropriate temperature and time inoculate->incubate read_results Observe for visible growth and determine MIC incubate->read_results end End read_results->end

References

spectroscopic data of 3,5-Dibromo-4-hydroxybenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 3,5-Dibromo-4-hydroxybenzoic acid

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

NMR Spectroscopy

¹H NMR Data [1][2]

Chemical Shift (δ) ppmMultiplicitySolventFrequency
~8.0sDMSO-d₆400 MHz

¹³C NMR Data [2][3]

Chemical Shift (δ) ppmSolvent
Data not explicitly available in search resultsDMSO-d₆

Note: While the search results confirm the existence of ¹³C NMR data for this compound in DMSO-d₆, the specific chemical shifts were not detailed in the provided snippets.

Infrared (IR) Spectroscopy[2][4][5]
TechniqueKey Absorptions (cm⁻¹)
KBr Disc / Nujol MullSpecific peak values not detailed in search results
Gas PhaseGraphical data available, specific peak values not listed
Mass Spectrometry (MS)[6][7]
TechniqueKey m/z Values
Electron Ionization (EI)296, 279, 294
LC-ESI-ITFT (Negative Mode)[M-H]⁻ at 292.8454

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

  • The tube is capped and carefully inverted several times to ensure a homogenous solution.

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR: The carbon-13 NMR spectrum is acquired using a standard pulse sequence with proton decoupling. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Potassium Bromide (KBr) Disc Method: [4]

  • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.

Nujol Mull Method: [4]

  • A small amount of the solid sample is ground to a fine powder in an agate mortar.

  • A few drops of Nujol (mineral oil) are added, and the mixture is triturated to form a smooth paste (mull).

  • The mull is then spread between two salt plates (e.g., NaCl or KBr) for spectral acquisition.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • The sample is heated to induce vaporization into the ion source.

  • The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Liquid Chromatography-Electrospray Ionization (LC-ESI) Mass Spectrometry:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water).

  • The solution is injected into a liquid chromatograph for separation.[5]

  • The eluent from the LC column is introduced into the ESI source of the mass spectrometer, where the analyte is ionized.

  • The ions are then analyzed by the mass spectrometer.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Mulling Preparation of KBr Pellet or Nujol Mull (IR) Sample->Mulling Solution_Prep Preparation of Dilute Solution (MS) Sample->Solution_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Mulling->IR MS Mass Spectrometry (EI, LC-MS) Solution_Prep->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide on 3,5-Dibromo-4-hydroxybenzoic Acid: Current Knowledge and Research Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of the current publicly available data on 3,5-Dibromo-4-hydroxybenzoic acid, it is crucial to note that as of December 2025, a definitive, experimentally determined crystal structure for this compound has not been reported in open-access crystallographic databases. This document summarizes existing physicochemical data, outlines synthetic approaches based on related compounds, and explores potential biological activities, highlighting areas requiring further experimental investigation.

Introduction

This compound is a halogenated aromatic organic compound with potential applications in medicinal chemistry and drug development.[1] Its structure, featuring a benzoic acid core with two bromine substituents ortho to a hydroxyl group, suggests the potential for diverse biological activities.[2] Halogenation is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[2] This guide synthesizes the current understanding of this compound, focusing on its chemical properties, synthesis, and putative biological relevance.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and literature sources.

PropertyValueReference(s)
Molecular Formula C₇H₄Br₂O₃[3]
Molecular Weight 295.91 g/mol [3]
CAS Number 3337-62-0[4][5]
Appearance White fluffy fine crystalline powder[5]
Melting Point 268-274 °C[5]
Boiling Point (Predicted) 342.0 ± 42.0 °C[6]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol.[6]
IUPAC Name This compound[3]

Synthesis of this compound

Conceptual Experimental Protocol: Direct Bromination of 4-Hydroxybenzoic Acid

This conceptual protocol is based on established principles of electrophilic aromatic substitution on activated phenolic systems.[7]

Materials:

  • 4-hydroxybenzoic acid

  • Bromine (Br₂)

  • A suitable solvent (e.g., water, acetic acid)

  • Sodium thiosulfate (B1220275) (for quenching)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Standard laboratory glassware and safety equipment

Methodology:

  • Dissolution: Dissolve 4-hydroxybenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The hydroxyl group is a strongly activating ortho-, para-director, and since the para position is blocked by the carboxylic acid group, substitution is expected at the ortho positions.[7]

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent to the reaction mixture via the dropping funnel with continuous stirring. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

  • Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid to precipitate the product. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-hydroxybenzoic acid 4-hydroxybenzoic acid Dissolution in Solvent Dissolution in Solvent 4-hydroxybenzoic acid->Dissolution in Solvent Bromination (Br2) Bromination (Br2) Dissolution in Solvent->Bromination (Br2) Reaction Monitoring (TLC) Reaction Monitoring (TLC) Bromination (Br2)->Reaction Monitoring (TLC) Quenching (Na2S2O3) Quenching (Na2S2O3) Reaction Monitoring (TLC)->Quenching (Na2S2O3) Acidification (HCl) Acidification (HCl) Quenching (Na2S2O3)->Acidification (HCl) Extraction (EtOAc) Extraction (EtOAc) Acidification (HCl)->Extraction (EtOAc) Drying and Concentration Drying and Concentration Extraction (EtOAc)->Drying and Concentration Recrystallization Recrystallization Drying and Concentration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Crystal Structure: A Critical Knowledge Gap

A thorough search of the Cambridge Structural Database (CSD) and other crystallographic open databases did not yield an experimentally determined crystal structure for this compound. This represents a significant gap in the understanding of this compound's solid-state properties.

For comparison , the crystal structure of the isomer 3,5-Dibromo-2-hydroxybenzoic acid has been determined. While not directly applicable, it provides an example of the type of data that is needed.

Without experimental crystallographic data, a detailed analysis of the molecular geometry, intermolecular interactions, and packing arrangement of this compound in the solid state is not possible.

Experimental Protocol for Single-Crystal X-ray Diffraction (General):

  • Crystal Growth: Single crystals of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality would be selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. X-ray diffraction data would be collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and specific signaling pathways modulated by this compound is limited in the public literature. However, based on the activities of structurally related compounds, some potential areas of interest can be inferred.

Derivatives of the related compound, 3,5-Dibromo-4-methoxybenzoic acid, have been investigated for their potential as thyroid hormone receptor antagonists and for their antioxidant properties.[1] It is plausible that this compound may exhibit similar activities.

A study on 3-Bromo-4,5-dihydroxybenzaldehyde , a structurally related compound, has shown that it can protect skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway.[8] This pathway is a key regulator of the cellular antioxidant response.

Hypothesized Signaling Pathway based on Related Compounds:

G This compound This compound Cell Cell This compound->Cell Oxidative Stress Oxidative Stress Oxidative Stress->Cell Nrf2 Nrf2 Cell->Nrf2 Keap1 Keap1 Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nucleus->ARE Antioxidant Genes (e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes (e.g., HO-1) activation Cellular Protection Cellular Protection Antioxidant Genes (e.g., HO-1)->Cellular Protection

References

Environmental Degradation of 3,5-Dibromo-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxybenzoic acid (3,5-DBHBA) is a halogenated aromatic compound that has been identified as a significant environmental transformation product of the widely used herbicide bromoxynil.[1] Its presence in soil and water ecosystems necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biotic and abiotic degradation of 3,5-DBHBA, with a focus on its degradation products, the underlying mechanisms, and the experimental methodologies used for their investigation.

Biodegradation of this compound

The microbial breakdown of 3,5-DBHBA is a critical process in its environmental detoxification. Both anaerobic and aerobic microorganisms have been shown to metabolize this compound, primarily through reductive dehalogenation.

Anaerobic Biodegradation

Under anoxic conditions, such as those found in sediments and certain subsurface environments, 3,5-DBHBA can be utilized by specific anaerobic bacteria as an electron acceptor. The primary degradation pathway involves the sequential removal of bromine atoms, a process known as reductive debromination.

A key microorganism implicated in this process is Desulfitobacterium chlororespirans.[2][3][4] This species is capable of coupling the oxidation of electron donors, such as lactate, to the reductive dechlorination of halogenated aromatic compounds. While the initial characterization was with a chlorinated analog, the ability to dehalogenate a variety of halogenated phenols suggests a similar mechanism for 3,5-DBHBA. The proposed anaerobic degradation pathway is as follows:

  • First Reductive Debromination: 3,5-Dibromo-4-hydroxybenzoate (B1263476) is reduced to 3-Bromo-4-hydroxybenzoate.

  • Second Reductive Debromination: 3-Bromo-4-hydroxybenzoate is further reduced to 4-hydroxybenzoate (B8730719).

  • Further Degradation of 4-Hydroxybenzoate: 4-hydroxybenzoate is a common intermediate in the anaerobic metabolism of various aromatic compounds. It is typically activated to 4-hydroxybenzoyl-CoA, which is then dehydroxylated to benzoyl-CoA. Benzoyl-CoA is a central intermediate in the anaerobic degradation of aromatic compounds and is further metabolized through ring reduction and cleavage to yield simpler organic acids that can enter central metabolic pathways.[5][6]

dot

Anaerobic degradation pathway of 3,5-DBHBA.
Aerobic Biodegradation

Aerobic degradation of 3,5-DBHBA has also been observed, and surprisingly, it can also proceed via reductive dehalogenation. The bacterium Delftia sp. EOB-17, isolated from soil contaminated with halogenated aromatic compounds, has been shown to completely degrade 3,5-DBHBA under aerobic conditions.[7] The degradation pathway mirrors the initial steps of the anaerobic pathway:

  • Sequential Reductive Dehalogenation: Delftia sp. EOB-17 transforms 3,5-DBHBA to 4-hydroxybenzoate via the intermediate 3-bromo-4-hydroxybenzoate. This process involves the release of two bromide ions.[7]

  • Aerobic Degradation of 4-Hydroxybenzoate: 4-hydroxybenzoate is a well-studied intermediate in aerobic degradation pathways. It is typically hydroxylated to form protocatechuate. Protocatechuate then undergoes ring cleavage, either through the ortho or meta pathway, leading to intermediates that enter the tricarboxylic acid (TCA) cycle.[8][9]

dot

Aerobic degradation pathway of 3,5-DBHBA.

Abiotic Degradation: Photodegradation

The degradation of 3,5-DBHBA can also be initiated by photolytic processes, particularly in sunlit surface waters. While specific studies on the direct photodegradation of 3,5-DBHBA are limited, the general principles of photolysis of halogenated aromatic compounds suggest that the primary reaction would be dehalogenation.

In a study on the photocatalytic degradation of 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), this compound was identified as one of the degradation by-products, indicating its formation from a more complex brominated compound and its relative stability under those specific photocatalytic conditions.[1]

Further research is required to fully elucidate the photodegradation products and pathways of 3,5-DBHBA under various conditions (e.g., direct UV photolysis, photocatalysis with TiO₂).

Quantitative Data

The following table summarizes the available quantitative data on the degradation of this compound.

Degradation TypeMicroorganism/ConditionInitial ConcentrationTime for Complete DegradationKey FindingsReference
Aerobic BiodegradationDelftia sp. EOB-170.2 mM28 hoursComplete degradation with stoichiometric release of bromide ions. Optimal conditions: 30 °C, pH 8.[7]
Anaerobic BiodegradationEnrichment cultures (methanogenic, sulfidogenic, Fe(III)-reducing)100 µM20 - 35 daysDepletion of 3,5-dibromo-4-hydroxybenzoate observed under all three anaerobic conditions.[5]

Experimental Protocols

Anaerobic Cultivation of Desulfitobacterium spp. for Dehalogenation Studies

This protocol is adapted from the cultivation of Desulfitobacterium chlororespirans and can be used as a basis for studying the anaerobic degradation of 3,5-DBHBA.

Medium Preparation (per liter):

  • Strict anaerobic techniques should be employed throughout.

  • Basal medium:

    • NaCl: 1.0 g

    • MgCl₂·6H₂O: 0.5 g

    • KH₂PO₄: 0.2 g

    • NH₄Cl: 0.3 g

    • KCl: 0.3 g

    • CaCl₂·2H₂O: 0.015 g

    • Resazurin (0.1% solution): 1.0 ml

    • Trace element solution: 1.0 ml

    • Selenite-tungstate solution: 1.0 ml

  • After autoclaving and cooling under an N₂/CO₂ (80:20) atmosphere, the following sterile, anaerobic solutions are added:

    • NaHCO₃ (8% w/v): 30 ml

    • Vitamin solution: 10 ml

    • Electron donor (e.g., sodium lactate, 2 M): 10 ml

    • This compound (from a sterile, anaerobic stock solution): to the desired final concentration (e.g., 100 µM).

    • Reducing agent (e.g., Na₂S·9H₂O, 2.5% w/v): 1.5 ml

Cultivation:

  • Inoculate the medium with the desired Desulfitobacterium strain or environmental sample.

  • Incubate at the optimal temperature for the strain (e.g., 30-37 °C) in the dark.

  • Monitor degradation of 3,5-DBHBA and the formation of products over time using analytical techniques such as HPLC.

Aerobic Degradation Assay with Delftia sp. EOB-17

This protocol is based on the study of Delftia sp. EOB-17.[7]

Medium and Cultivation:

  • Prepare a mineral salts medium (MSM) appropriate for the growth of Delftia species.

  • Pre-culture Delftia sp. EOB-17 in a suitable growth medium (e.g., nutrient broth).

  • Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density.

  • Inoculate flasks containing MSM, a co-substrate (e.g., sodium succinate), and 3,5-DBHBA at the desired concentration (e.g., 0.2 mM).

  • Incubate flasks at 30 °C with shaking (e.g., 150 rpm) to ensure aerobic conditions.

  • Collect samples at regular intervals for analysis of 3,5-DBHBA concentration and degradation products by HPLC-MS.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Analysis of 3,5-DBHBA and its degradation products is typically performed using reverse-phase HPLC.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% phosphoric acid or formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where 3,5-DBHBA and its expected products absorb (e.g., around 254 nm). Mass spectrometry (MS) can be coupled with HPLC for definitive identification of intermediates.

Conclusion

The environmental degradation of this compound is primarily driven by microbial activity, with both anaerobic and aerobic pathways converging on the formation of 4-hydroxybenzoate through reductive dehalogenation. While the subsequent fate of 4-hydroxybenzoate is well-established, further research is needed to fully characterize the aerobic degradation of the parent compound by a wider range of microorganisms and to elucidate the specific products and pathways of its photodegradation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working to understand and mitigate the environmental impact of this and other halogenated aromatic compounds.

References

The Biological Activity of 3,5-Dibromo-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-hydroxybenzoic acid, a halogenated derivative of p-hydroxybenzoic acid, is a molecule of interest due to its presence in marine organisms and as a metabolic intermediate of certain industrial compounds.[1] While extensive research on its biological activities is still emerging, existing studies and data from structurally related compounds suggest a range of potentially significant effects, including antimicrobial, antioxidant, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Antimicrobial Activity

This compound has been reported to be effective against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The introduction of halogen atoms, like bromine, to phenolic compounds can significantly enhance their antimicrobial properties.

Quantitative Antimicrobial Data
CompoundTarget OrganismMIC (mg/mL)
2,4-Dihydroxybenzoic AcidE. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans2
3,4-Dihydroxybenzoic AcidE. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans2
3,5-Dihydroxybenzoic AcidE. coli, S. aureus, B. subtilis, S. enteritidis, C. albicans2
3,5-Dihydroxybenzoic AcidP. aeruginosa3

Data inferred from studies on structurally similar compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from an agar (B569324) plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[2]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate Incubate (37°C, 18-24h) Plate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare DPPH Solution Mix Mix Sample and DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare Sample Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Abs Measure Absorbance (517 nm) Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate Catabolic_Pathway DBHB 3,5-Dibromo-4-hydroxybenzoate (DBHB) DBHQ 2,6-Dibromohydroquinone (2,6-DBHQ) DBHB->DBHQ Oxidative Decarboxylation (OdcA enzyme) DBHODA 2,6-Dibromo-4-hydroxy-6-oxohexa-2,4-dienoic acid DBHQ->DBHODA Ring Cleavage TCA Tricarboxylic Acid (TCA) Cycle DBHODA->TCA Further Metabolism Hypothetical_Signaling cluster_stimulus External Stimulus (e.g., LPS, Oxidative Stress) cluster_cell Cellular Response Stimulus Stimulus MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammatory Response (e.g., Cytokine Production) MAPK->Inflammation NFkB->Inflammation DBHBA This compound DBHBA->MAPK Inhibition? DBHBA->NFkB Inhibition? DBHBA->Apoptosis Modulation?

References

Toxicological Profile of 3,5-Dibromo-4-hydroxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3,5-Dibromo-4-hydroxybenzoic acid is a halogenated aromatic compound. Its key chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 3337-62-0[1]
Molecular Formula C₇H₄Br₂O₃
Molecular Weight 295.91 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 268.0 °C
Boiling Point 342.0 °C
Synonyms DBHA, Bromoxynylbenzoic acid[2]

Toxicological Data

Direct and comprehensive toxicological data for this compound are limited. Much of the current understanding is based on its classification as a skin, eye, and respiratory irritant from Safety Data Sheets and its relationship as a metabolite of the herbicide Bromoxynil. It is generally considered to be less toxic than its parent compound.

Acute Toxicity

No specific LD50 values for this compound have been identified in the reviewed literature. For context, the acute toxicity of the parent compound, Bromoxynil, is presented below.

CompoundTestSpeciesRouteValueReference
Bromoxynil LD50RatOral779 mg/kg (for Buctril formulation)
Irritation and Sensitization

This compound is classified as a skin and eye irritant.

EndpointClassificationReference
Skin Irritation Category 2 (Causes skin irritation)[3]
Eye Irritation Category 2 (Causes serious eye irritation)[3]
Respiratory Irritation May cause respiratory irritation[3]
Skin Sensitization No data available[3]
Genotoxicity

No specific genotoxicity studies for this compound were found.

Carcinogenicity

There are no available data on the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of this compound are available.

Metabolism and Toxicokinetics

This compound is a major metabolite of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)[4]. The formation of DBHA from Bromoxynil involves the hydrolysis of the nitrile group to a carboxylic acid. This metabolic conversion is a key step in the detoxification pathway of Bromoxynil in various organisms.

Bromoxynil Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) DBHA 3,5-Dibromo-4-hydroxybenzoic acid (DBHA) Bromoxynil->DBHA Hydrolysis

Metabolic conversion of Bromoxynil to DBHA.

Potential Mechanisms of Action and Signaling Pathways

While direct evidence for the interaction of this compound with specific signaling pathways is lacking, studies on structurally similar brominated phenolic compounds suggest potential mechanisms of action. One such pathway is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.

Certain bromophenols have been shown to activate the Nrf2 signaling pathway[5][6]. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes, including those for antioxidant enzymes. Given its structure, it is plausible that DBHA could interact with this pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBHA This compound (Hypothetical) Keap1_Nrf2 Keap1-Nrf2 Complex DBHA->Keap1_Nrf2 Induces dissociation? Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Activates transcription

Hypothetical activation of the Nrf2 pathway by DBHA.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the literature. Therefore, this section outlines standardized methodologies based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are internationally accepted for regulatory safety testing.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance.

start Start sighting_study Sighting Study (Determine starting dose) start->sighting_study main_study Main Study (Dose 5 animals of one sex) sighting_study->main_study observe Observe for 14 days (Mortality, clinical signs) main_study->observe necropsy Gross Necropsy observe->necropsy data_analysis Data Analysis (Classify toxicity) necropsy->data_analysis end End data_analysis->end

Workflow for Acute Oral Toxicity Testing (OECD 420).

Methodology:

  • Sighting Study: A preliminary study is conducted in a stepwise manner to identify the appropriate starting dose for the main study. Doses of 5, 50, 300, and 2000 mg/kg are typically used[7].

  • Main Study: A group of at least 5 healthy young adult female rats are used for each dose level. The animals are fasted prior to dosing[7].

  • Administration: The test substance is administered in a single dose by gavage[7].

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days[8].

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period[9].

  • Data Analysis: The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS)[10].

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test determines the skin irritation potential of a substance.

start Start prepare_tissue Prepare Reconstructed Human Epidermis (RhE) Tissues start->prepare_tissue apply_substance Topically Apply Test Substance (and controls) prepare_tissue->apply_substance incubate Incubate for a defined period apply_substance->incubate rinse Rinse tissues incubate->rinse post_incubate Post-incubation rinse->post_incubate viability_assay Assess Tissue Viability (e.g., MTT assay) post_incubate->viability_assay classify Classify Irritation Potential viability_assay->classify end End classify->end

Workflow for In Vitro Skin Irritation Testing (OECD 439).

Methodology:

  • Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are used[11].

  • Application: The test substance is applied topically to the surface of the RhE tissue[11]. Both negative and positive controls are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes) followed by a post-incubation period (e.g., 42 hours)[11].

  • Viability Assessment: Tissue viability is determined using a quantitative method, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[11].

  • Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control[11].

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Selection: Healthy young adult albino rabbits are typically used[12].

  • Administration: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control[13].

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular lesions (cornea, iris, and conjunctivae) are scored[13].

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress[12].

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed[13].

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance.

Methodology:

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

  • Exposure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Incubation: The bacteria are plated on a minimal medium and incubated.

  • Scoring: The number of revertant colonies (those that have regained the ability to synthesize the required amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Conclusion

The toxicological profile of this compound is not yet fully characterized. Current information primarily identifies it as a skin, eye, and potential respiratory irritant. As a major metabolite of the herbicide Bromoxynil, it is generally considered to be less toxic than the parent compound. Further research, following standardized protocols such as those outlined by the OECD, is necessary to establish a comprehensive safety profile, including quantitative measures of acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Investigations into its potential interactions with cellular signaling pathways, such as the Nrf2 pathway, could provide valuable insights into its mechanism of action and potential for both toxic and beneficial effects. This guide serves as a foundational resource for researchers and professionals in drug development and chemical safety assessment to direct future studies on this compound.

References

Methodological & Application

Synthesis of 3,5-Dibromo-4-hydroxybenzoic Acid from p-Hydroxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-dibromo-4-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, p-hydroxybenzoic acid. The protocol details an electrophilic aromatic substitution reaction (bromination) in a glacial acetic acid solvent system. Included are detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow. This guide is intended to facilitate the safe and efficient laboratory-scale production of this compound for research and development purposes.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of two bromine atoms on the aromatic ring provides sites for further functionalization through cross-coupling reactions, while the carboxylic acid and hydroxyl groups offer opportunities for esterification, amidation, and etherification. This versatile scaffold is of significant interest to researchers in drug discovery. The synthesis from p-hydroxybenzoic acid is a straightforward electrophilic aromatic bromination. The electron-donating hydroxyl group strongly activates the aromatic ring, directing the bromine atoms to the ortho positions (C3 and C5), as the para position is occupied by the carboxylic acid group.

Chemical Reaction

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
p-Hydroxybenzoic Acid4-Hydroxybenzoic acid99-96-7C₇H₆O₃138.12214-217White crystalline solid
This compoundThis compound3337-62-0C₇H₄Br₂O₃295.91271-274White to off-white crystalline powder.[1]

Table 2: Summary of Reaction Parameters and Expected Results

ParameterValue
Molar Ratio (p-Hydroxybenzoic Acid : Bromine)1 : 2.2
SolventGlacial Acetic Acid
Reaction Temperature110-120 °C (Reflux)
Reaction Time4-6 hours
Expected Yield70-80%
Purification MethodRecrystallization from aqueous ethanol

Experimental Protocols

Materials and Equipment
  • p-Hydroxybenzoic acid (99%)

  • Bromine (99.8%)

  • Glacial acetic acid (ACS grade)

  • Sodium bisulfite

  • Ethanol

  • Deionized water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of p-hydroxybenzoic acid in 100 mL of glacial acetic acid. Gentle heating may be required to achieve complete dissolution.

  • Addition of Bromine: In a dropping funnel, prepare a solution of 35.2 g (0.22 mol) of bromine in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

  • Reaction: Heat the solution of p-hydroxybenzoic acid to reflux (approximately 118 °C). Once refluxing, add the bromine solution dropwise over a period of 1-2 hours. The reaction mixture will turn from a clear, colorless solution to a reddish-brown color.

  • Reaction Monitoring: After the addition of bromine is complete, continue to reflux the mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a few drops of acetic acid).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Slowly pour the reaction mixture into 500 mL of cold water with vigorous stirring.

  • Quenching Excess Bromine: To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color disappears and the solution becomes colorless or a pale yellow.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any remaining acetic acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot 80% aqueous ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

Characterization Data

1. Melting Point: The melting point of the purified this compound should be determined and compared to the literature value (271-274 °C).[1]

2. Spectroscopy:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, -COOH), 10.5 (s, 1H, -OH), 8.0 (s, 2H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 166.5 (C=O), 152.0 (C-OH), 138.0 (Ar-CH), 130.0 (C-COOH), 110.0 (C-Br).

  • IR (KBr, cm⁻¹): 3450-3300 (O-H stretch, broad), 3000-2500 (O-H stretch of carboxylic acid), 1680 (C=O stretch), 1580, 1470 (C=C stretch, aromatic), 1250 (C-O stretch), 750 (C-Br stretch).

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product p_hydroxybenzoic_acid p-Hydroxybenzoic Acid dissolution Dissolve p-Hydroxybenzoic Acid in Acetic Acid p_hydroxybenzoic_acid->dissolution bromine Bromine bromine_addition Dropwise Addition of Bromine bromine->bromine_addition acetic_acid Glacial Acetic Acid acetic_acid->dissolution reflux Heat to Reflux dissolution->reflux reflux->bromine_addition reaction_monitoring Reflux for 4-6h (Monitor by TLC) bromine_addition->reaction_monitoring precipitation Pour into Cold Water reaction_monitoring->precipitation quenching Quench with NaHSO3 precipitation->quenching filtration Vacuum Filtration quenching->filtration recrystallization Recrystallize from Aqueous Ethanol filtration->recrystallization drying Dry under Vacuum recrystallization->drying final_product This compound drying->final_product

References

Application Notes and Protocols: Laboratory Preparation of 3,5-Dibromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-hydroxybenzoic acid is a halogenated aromatic compound that serves as a crucial intermediate and building block in organic synthesis.[1] Its structure is foundational in the development of various bioactive molecules and therapeutic agents, including uricosuric agents used in the treatment of gout.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the electrophilic bromination of 4-hydroxybenzoic acid. It includes comprehensive procedural steps, safety precautions, and methods for characterization, intended for use by professionals in chemical research and drug development.

Physicochemical Properties

This compound is a white, crystalline powder at room temperature.[1] Its key properties are summarized below.

PropertyValueReference
IUPAC NameThis compound[3]
Molecular FormulaC₇H₄Br₂O₃[3]
Molecular Weight295.91 g/mol [3]
Melting Point271 - 274 °C[2][4]
AppearanceWhite fluffy fine crystalline powder[1]
SolubilitySparingly soluble in DMSO, slightly soluble in Methanol[2]
CAS Number3337-62-0[3]

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through the direct bromination of 4-hydroxybenzoic acid. In this electrophilic aromatic substitution reaction, the hydroxyl (-OH) group is a strongly activating ortho-para director, while the carboxylic acid (-COOH) group is a deactivating meta-director.[5] The potent activating effect of the hydroxyl group directs the bromine atoms to the two available positions ortho to it, yielding the desired 3,5-disubstituted product.[5]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the materials, reagent quantities, and step-by-step procedure for the synthesis.

Materials and Reagents
  • 4-Hydroxybenzoic acid (p-hydroxybenzoic acid)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Reagent Quantities
ReagentMolecular Weight ( g/mol )Mass / VolumeMoles (mol)Molar Equivalent
4-Hydroxybenzoic acid138.126.91 g0.051.0
Glacial Acetic Acid60.05100 mL--
Bromine159.815.4 mL (16.8 g)0.1052.1
Detailed Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.91 g (0.05 mol) of 4-hydroxybenzoic acid in 100 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.

  • Addition of Bromine: Cool the flask in an ice bath to approximately 0-5 °C. In a dropping funnel, place 5.4 mL (0.105 mol) of bromine. Add the bromine dropwise to the stirred solution over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture slowly into 400 mL of cold deionized water with vigorous stirring. A precipitate will form.

  • Quenching: To remove any unreacted bromine (indicated by a persistent orange/brown color), add a saturated aqueous solution of sodium bisulfite dropwise until the color disappears and the solution becomes colorless or the precipitate turns white/off-white.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water to remove acetic acid and inorganic salts.

  • Drying: Dry the collected solid product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a white to off-white crystalline powder.[1]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve 1. Dissolve 4-Hydroxybenzoic Acid in Glacial Acetic Acid cool 2. Cool Mixture to 0-5 °C dissolve->cool add_br2 3. Add Bromine (Br₂) Dropwise cool->add_br2 stir 4. Stir at Room Temperature (2-3 hrs) add_br2->stir precipitate 5. Pour into Cold Water stir->precipitate quench 6. Quench with Sodium Bisulfite precipitate->quench filter 7. Filter Precipitate quench->filter wash 8. Wash with Cold Water filter->wash dry 9. Dry Under Vacuum wash->dry product Final Product: This compound dry->product

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimental melting point to the literature value (271-274 °C).[2][4] A sharp melting range close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (O-H, C=O, C-Br, aromatic C-H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (295.91 g/mol ).[3]

Safety Precautions

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), and working in a well-ventilated fume hood.

  • General Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[6] Wash hands thoroughly after handling.[7]

  • This compound: Causes skin, eye, and respiratory irritation.[3][6]

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Inhalation can be fatal. Handle only in a chemical fume hood with appropriate PPE, including heavy-duty gloves and a face shield.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. The vapor is irritating to the respiratory system.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[7]

    • Eye Contact: Rinse cautiously with water for several minutes.[4] Seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4]

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[4]

References

Application Notes and Protocols for the Synthesis of Benzbromarone using 3,5-Dibromo-4-hydroxybenzoic acid as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzbromarone (B1666195) is a potent uricosuric agent used for the treatment of gout and hyperuricemia. Its synthesis involves a multi-step process where 3,5-dibromo-4-hydroxybenzoic acid serves as a key starting material. This document provides detailed application notes and experimental protocols for the synthesis of benzbromarone, focusing on the chemical transformations involving this compound. The protocols are based on established synthetic routes and are intended for use by qualified professionals in a laboratory setting.

Overall Synthetic Scheme

The synthesis of benzbromarone from this compound is a three-step process:

  • Acetylation: The phenolic hydroxyl group of this compound is protected by acetylation to prevent side reactions in the subsequent step.

  • Friedel-Crafts Acylation: The acetylated intermediate is converted to an acyl chloride and then reacted with 2-ethylbenzofuran (B194445) via a Friedel-Crafts acylation to form the benzofuranone core structure.

  • Hydrolysis: The acetyl protecting group is removed by hydrolysis to yield the final product, benzbromarone.

Data Presentation

The following table summarizes the key quantitative data for each step of the benzbromarone synthesis.

StepReactionStarting MaterialProductReagentsYield (%)
1AcetylationThis compound3,5-Dibromo-4-acetoxybenzoic acidAcetic anhydride (B1165640) or Acetyl chloride, cat. H₂SO₄77.7 - 91.2
2Friedel-Crafts Acylation3,5-Dibromo-4-acetoxybenzoic acid(3,5-Dibromo-4-acetoxyphenyl)-(2-ethyl-3-benzofuryl)methanone1. Thionyl chloride, cat. DMF2. 2-Ethylbenzofuran, Lewis Acid (e.g., SnCl₄)55 - 74.8
3Hydrolysis(3,5-Dibromo-4-acetoxyphenyl)-(2-ethyl-3-benzofuryl)methanoneBenzbromaroneNaOH or KOH, Ethanol (B145695)/Water84.2 - 91.7

Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Thionyl Chloride: This reagent is highly corrosive, toxic if inhaled, and reacts violently with water. Handle with extreme care.

  • Lewis Acids (e.g., SnCl₄, AlCl₃): These are corrosive and moisture-sensitive. Handle in an inert atmosphere if possible.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step 1: Acetylation of this compound

This protocol describes the protection of the phenolic hydroxyl group of this compound by acetylation.

Materials:

  • This compound

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Acetic anhydride or Acetyl chloride

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (e.g., 10 g) and dichloromethane (e.g., 125 ml).

  • With stirring, add a catalytic amount of concentrated sulfuric acid (5-6 drops).

  • Cool the mixture in an ice bath and add acetic anhydride (e.g., 3.67 g) or acetyl chloride dropwise, maintaining the temperature between 30-35°C.[1]

  • Allow the reaction to stir at this temperature for 2 hours.

  • After 2 hours, add saturated sodium chloride solution (e.g., 250 ml) to the reaction flask and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the layers. Discard the aqueous layer.

  • Wash the organic layer with saturated sodium chloride solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain 3,5-dibromo-4-acetoxybenzoic acid as a white powder.

Characterization:

  • Appearance: White powder

  • Yield: 77.7% - 91.2%[1]

  • The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Step 2: Friedel-Crafts Acylation

This protocol involves the conversion of 3,5-dibromo-4-acetoxybenzoic acid to its acyl chloride, followed by a Friedel-Crafts acylation with 2-ethylbenzofuran.

Part A: Formation of 3,5-Dibromo-4-acetoxybenzoyl chloride

Materials:

  • 3,5-Dibromo-4-acetoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine 3,5-dibromo-4-acetoxybenzoic acid (e.g., 7 g) and thionyl chloride (e.g., 150 ml).

  • Add a catalytic amount of DMF (1 drop) and stir at room temperature for 30 minutes.

  • Heat the mixture to 60-65°C and maintain for 2 hours.[1]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride. The resulting white solid, 3,5-dibromo-4-acetoxybenzoyl chloride, is used directly in the next step without further purification.

Part B: Friedel-Crafts Acylation with 2-Ethylbenzofuran

Materials:

  • 3,5-Dibromo-4-acetoxybenzoyl chloride (from Part A)

  • 2-Ethylbenzofuran

  • Dichloromethane (CH₂Cl₂)

  • Lewis acid (e.g., Tin(IV) chloride - SnCl₄)

  • Ice water

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude 3,5-dibromo-4-acetoxybenzoyl chloride and 2-ethylbenzofuran (e.g., 1.56 g) in dichloromethane (e.g., 125 ml) in a round-bottom flask.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add the Lewis acid (e.g., 9.25 g of SnCl₄) while maintaining the temperature.[1]

  • Stir the reaction at this temperature for 4 hours.

  • Slowly add ice water (e.g., 100 ml) to quench the reaction.

  • Transfer to a separatory funnel, separate the layers, and wash the organic layer with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (3,5-dibromo-4-acetoxyphenyl)-(2-ethyl-3-benzofuryl)methanone as a dark oil.

Characterization:

  • Appearance: Dark oil

  • Yield: 55% - 74.8%[1]

  • The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Step 3: Hydrolysis to Benzbromarone

This final step involves the deprotection of the acetyl group to yield benzbromarone.

Materials:

  • (3,5-Dibromo-4-acetoxyphenyl)-(2-ethyl-3-benzofuryl)methanone

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Purified water

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (3,5-dibromo-4-acetoxyphenyl)-(2-ethyl-3-benzofuryl)methanone (e.g., 8.5 g) in ethanol (e.g., 50 ml) in a round-bottom flask.

  • In a separate beaker, dissolve NaOH (e.g., 1.1 g) in purified water (e.g., 50 ml).

  • Add the NaOH solution to the ethanolic solution of the starting material.

  • Heat the mixture to 40-45°C and stir for 3 hours.[1]

  • Concentrate the reaction mixture under reduced pressure to remove ethanol. A yellow solid should precipitate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzbromarone as a white solid.

Purification and Characterization:

  • Purification: The crude product can be recrystallized from a suitable solvent system like ethanol/water to obtain pure benzbromarone.

  • Appearance: White solid

  • Yield: 84.2% - 91.7%[1]

  • Characterization: The final product should be fully characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity. The reported ¹H NMR data includes peaks at δ 1.34 (t, 3H), 2.90 (q, 2H), 3.50 (s, 1H), 7.28 (dd, 1H), 7.36 (m, 1H), 7.47 (d, 1H), 7.58 (d, 1H), 8.00 (s, 2H) ppm.[1]

Visualizations

Overall Synthetic Workflow

Benzbromarone_Synthesis cluster_0 Step 1: Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis A 3,5-Dibromo-4- hydroxybenzoic acid B 3,5-Dibromo-4- acetoxybenzoic acid A->B Acetic anhydride, cat. H₂SO₄ C 3,5-Dibromo-4- acetoxybenzoyl chloride B->C SOCl₂, cat. DMF D (3,5-Dibromo-4-acetoxyphenyl)- (2-ethyl-3-benzofuryl)methanone C->D 2-Ethylbenzofuran, SnCl₄ E Benzbromarone D->E NaOH, Ethanol/H₂O Friedel_Crafts_Workflow start Start: Reagents in Flask dissolve Dissolve acyl chloride and 2-ethylbenzofuran in CH₂Cl₂ start->dissolve cool Cool to 0-5°C in ice bath dissolve->cool add_catalyst Slowly add Lewis Acid (SnCl₄) cool->add_catalyst react Stir at 0-5°C for 4 hours add_catalyst->react quench Quench with ice water react->quench workup Aqueous workup (separation, waching, drying) quench->workup concentrate Concentrate under reduced pressure workup->concentrate product Crude Product: (3,5-Dibromo-4-acetoxyphenyl)- (2-ethyl-3-benzofuryl)methanone concentrate->product

References

Application Notes and Protocols: 3,5-Dibromo-4-hydroxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxybenzoic acid is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of a variety of bioactive molecules and other functional organic compounds. Its unique structure, featuring a benzoic acid core with two bromine atoms and a hydroxyl group, provides multiple reactive sites for chemical modification. This allows for its incorporation into complex molecular architectures, making it a valuable reagent in drug discovery and materials science. The bromine atoms can participate in cross-coupling reactions, the hydroxyl group can be etherified or esterified, and the carboxylic acid moiety can be converted into a wide range of functional groups.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the development of therapeutic agents.

I. Synthesis of Thyroid Hormone Receptor (TR) Antagonists

Derivatives of this compound are key components in the synthesis of thyroid hormone receptor (TR) antagonists. These antagonists are of significant interest for the potential treatment of conditions such as hyperthyroidism. The following protocols detail a multi-step synthesis of a known TR antagonist, 3,5-dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid, starting from a related methoxy-protected precursor.

Experimental Workflow: Synthesis of a TR Antagonist

A multi-step synthesis is employed to produce the target thyroid hormone receptor antagonist. The workflow begins with the demethylation of 3,5-Dibromo-4-methoxybenzoic acid to yield this compound, which is then esterified. The subsequent key steps involve an Ullmann condensation followed by hydrolysis and a final demethylation to afford the active antagonist.

G cluster_0 Synthesis of a Thyroid Hormone Receptor Antagonist 3,5-Dibromo-4-methoxybenzoic acid 3,5-Dibromo-4-methoxybenzoic acid This compound This compound 3,5-Dibromo-4-methoxybenzoic acid->this compound Step 1: Demethylation (BBr3 or HBr) Methyl 3,5-dibromo-4-hydroxybenzoate Methyl 3,5-dibromo-4-hydroxybenzoate This compound->Methyl 3,5-dibromo-4-hydroxybenzoate Step 2: Esterification (SOCl2, Methanol) Methyl 3,5-dibromo-4-(3',5'-diisopropyl-4'-methoxyphenoxy)benzoate Methyl 3,5-dibromo-4-(3',5'-diisopropyl-4'-methoxyphenoxy)benzoate Methyl 3,5-dibromo-4-hydroxybenzoate->Methyl 3,5-dibromo-4-(3',5'-diisopropyl-4'-methoxyphenoxy)benzoate Step 3: Ullmann Condensation (Cu bronze, TEA) 3,5-Dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid 3,5-Dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid Methyl 3,5-dibromo-4-(3',5'-diisopropyl-4'-methoxyphenoxy)benzoate->3,5-Dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid Step 4: Hydrolysis & Demethylation (LiOH, then BBr3)

Synthetic workflow for a thyroid hormone receptor antagonist.
Step 1: Demethylation of 3,5-Dibromo-4-methoxybenzoic acid

This initial step is crucial for preparing the core scaffold, this compound, from its more common methoxy-protected precursor.

Protocol:

  • Dissolve 3,5-dibromo-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with DCM or ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield this compound.

Step 2: Esterification to Methyl 3,5-dibromo-4-hydroxybenzoate

The carboxylic acid is converted to its methyl ester to facilitate subsequent reactions.

Protocol:

  • Suspend this compound (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.5 eq) dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.

StepProductReagentsYield
1This compoundBBr₃ or HBr-
2Methyl 3,5-dibromo-4-hydroxybenzoateSOCl₂, Methanol-

Yield data for these specific steps were not available in the consulted literature. Yields are typically high for these standard transformations.

II. Synthesis of Benzbromarone (B1666195)

This compound is a key starting material for the synthesis of benzbromarone, a uricosuric agent used in the treatment of gout.[1][2][3] The synthesis involves a three-step process: acetylation of the hydroxyl group, Friedel-Crafts acylation with 2-ethylbenzofuran, and subsequent hydrolysis.

Experimental Workflow: Synthesis of Benzbromarone

The synthesis of Benzbromarone from this compound is a sequential process involving protection of the hydroxyl group, formation of a key carbon-carbon bond via a Friedel-Crafts reaction, and a final deprotection step to yield the active pharmaceutical ingredient.

G cluster_1 Synthesis of Benzbromarone This compound This compound 3,5-Dibromo-4-acetoxybenzoic acid 3,5-Dibromo-4-acetoxybenzoic acid This compound->3,5-Dibromo-4-acetoxybenzoic acid Step 1: Acetylation (Acetic anhydride, H2SO4) (3,5-Dibromo-4-acetoxyphenyl)-\n(2-ethyl-3-benzofuranyl)methanone (3,5-Dibromo-4-acetoxyphenyl)- (2-ethyl-3-benzofuranyl)methanone 3,5-Dibromo-4-acetoxybenzoic acid->(3,5-Dibromo-4-acetoxyphenyl)-\n(2-ethyl-3-benzofuranyl)methanone Step 2: Friedel-Crafts Reaction (with 2-ethylbenzofuran) Benzbromarone Benzbromarone (3,5-Dibromo-4-acetoxyphenyl)-\n(2-ethyl-3-benzofuranyl)methanone->Benzbromarone Step 3: Hydrolysis (KOH, Ethanol)

Synthetic workflow for Benzbromarone.
Step 1: Acetylation to 3,5-Dibromo-4-acetoxybenzoic acid

The hydroxyl group of this compound is protected as an acetate ester.

Protocol:

  • To a reaction flask, add 125 ml of dichloromethane and 3.67 g of acetic anhydride.

  • With stirring, add 10 g of this compound.

  • Add 5-6 drops of concentrated sulfuric acid.

  • Maintain the temperature at 30-35°C and react for 2 hours.

  • Add 250 ml of saturated sodium chloride solution to the reaction flask and stir for 1 hour.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with saturated sodium chloride solution until neutral.

  • Dry the organic layer with anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate to dryness to obtain 3,5-dibromo-4-acetoxybenzoic acid as a white powder.[4]

Step 2 & 3: Friedel-Crafts Reaction and Hydrolysis

The acetylated intermediate undergoes a Friedel-Crafts reaction with 2-ethylbenzofuran, followed by hydrolysis to yield benzbromarone.[4]

Protocol (Friedel-Crafts and Hydrolysis):

A detailed protocol for the Friedel-Crafts acylation step was not fully elucidated in the provided search results. However, the subsequent hydrolysis is described.

  • Add 30 ml of ethanol (B145695) and 3 g of (3,5-dibromo-4-acetoxyphenyl)-(2-ethyl-3-benzofuranyl)methanone (the product from the Friedel-Crafts reaction) to a reaction flask.

  • Dissolve 0.72 g of potassium hydroxide (B78521) in 20 ml of purified water and add it to the above solution.

  • Maintain the temperature at 40-45°C and react for 3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol, which will precipitate a yellow solid.

  • Extract with ethyl acetate, wash the organic layer with saturated sodium chloride, and dry over anhydrous sodium sulfate overnight.

  • Filter out the inorganic salts and concentrate the filtrate to dryness under reduced pressure to obtain the final product.[4]

StepProductReagentsYield
13,5-Dibromo-4-acetoxybenzoic acidAcetic anhydride, H₂SO₄91.23%[4]
2 & 3Benzbromarone2-ethylbenzofuran, KOH, Ethanol84.25% (for hydrolysis step)[4]

III. Other Potential Applications

Antioxidant and Anticancer Properties

Derivatives of hydroxybenzoic acids are known for their antioxidant properties, which are influenced by the number and position of hydroxyl groups.[5][6][7] The introduction of bromine atoms can also confer significant antimicrobial and potentially anticancer activities.[8] While specific protocols for synthesizing potent antioxidant or anticancer agents directly from this compound are not detailed in the available literature, its structure suggests it is a promising scaffold for the development of such compounds. The general principle involves modifying the carboxylic acid group (e.g., to esters or amides) or further functionalizing the aromatic ring to enhance these biological activities.

Signaling Pathways

The derivatives of this compound exert their therapeutic effects by modulating specific biological pathways.

Thyroid Hormone Receptor Signaling:

Thyroid hormone receptors are transcription factors that regulate gene expression.[9][10] In the absence of a hormone (agonist), the receptor can be bound to a corepressor, inhibiting gene transcription. Upon hormone binding, a conformational change leads to the release of the corepressor and recruitment of a coactivator, initiating gene transcription.[11] Antagonists derived from this compound are designed to bind to the receptor but prevent the conformational change necessary for coactivator recruitment, thus blocking the downstream signaling cascade.[12]

G cluster_2 Thyroid Hormone Receptor Signaling Thyroid Hormone (T3) Thyroid Hormone (T3) Thyroid Hormone Receptor (TR) Thyroid Hormone Receptor (TR) Thyroid Hormone (T3)->Thyroid Hormone Receptor (TR) Binds TR Antagonist TR Antagonist TR Antagonist->Thyroid Hormone Receptor (TR) Binds & Blocks Co-repressor Co-repressor Thyroid Hormone Receptor (TR)->Co-repressor Releases Co-activator Co-activator Thyroid Hormone Receptor (TR)->Co-activator Recruits Gene Transcription Gene Transcription Co-repressor->Gene Transcription Represses Co-activator->Gene Transcription Activates

Mechanism of Thyroid Hormone Receptor antagonism.

Mechanism of Action of Benzbromarone:

Benzbromarone functions as a uricosuric agent by inhibiting the reabsorption of uric acid in the kidneys.[13][14] Specifically, it targets and inhibits the urate transporter 1 (URAT1) located in the renal tubules.[14][15] By blocking URAT1, benzbromarone increases the excretion of uric acid in the urine, thereby lowering its concentration in the blood and preventing the formation of uric acid crystals in the joints, which is the cause of gout.[1][13]

G cluster_3 Mechanism of Action of Benzbromarone Uric Acid in Blood Uric Acid in Blood Uric Acid in Renal Tubule Uric Acid in Renal Tubule URAT1 Transporter URAT1 Transporter Uric Acid in Renal Tubule->URAT1 Transporter Binds to Uric Acid Excretion Uric Acid Excretion Uric Acid in Renal Tubule->Uric Acid Excretion Leads to Uric Acid Reabsorption Uric Acid Reabsorption URAT1 Transporter->Uric Acid Reabsorption Mediates Benzbromarone Benzbromarone Benzbromarone->URAT1 Transporter Inhibits Uric Acid Reabsorption->Uric Acid in Blood Increases

Inhibition of URAT1 by Benzbromarone.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its utility is demonstrated in the efficient synthesis of important pharmaceutical agents like thyroid hormone receptor antagonists and benzbromarone. The protocols and data presented herein provide a solid foundation for researchers engaged in the synthesis of bioactive molecules and the development of new therapeutic agents. Further exploration of this scaffold is likely to yield novel compounds with significant biological activities.

References

Application Note and Protocol for the HPLC Analysis of 3,5-Dibromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative analysis of 3,5-Dibromo-4-hydroxybenzoic acid using High-Performance Liquid Chromatography (HPLC). The protocols and methods outlined are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a halogenated derivative of p-hydroxybenzoic acid. Its chemical structure and properties necessitate a reliable and accurate analytical method for its quantification in various matrices. This application note details a reverse-phase HPLC (RP-HPLC) method suitable for this purpose. The compound has a molecular formula of C₇H₄Br₂O₃ and a molecular weight of 295.91 g/mol [1][2][3]. RP-HPLC is a common and effective technique for the analysis of such aromatic carboxylic acids.

Principle of the Method

The described method utilizes reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This compound is separated from other components in a sample based on its differential partitioning between the stationary and mobile phases. The separation is achieved on a specialized reverse-phase column, and the analyte is detected using a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

3.1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade) or Formic acid (for MS compatibility)

  • Methanol (HPLC grade, for cleaning)

3.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions are recommended and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)[4]
Mobile Phase Acetonitrile and Water with Phosphoric Acid[4] (e.g., Acetonitrile:Water:Phosphoric Acid 50:50:0.1 v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Requires optimization based on UV scan of the standard)
Injection Volume 10 µL
Run Time 10 minutes

3.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.4. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A generic protocol for a solid sample is provided below:

  • Accurately weigh a known amount of the sample containing this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add the mobile phase to approximately 70% of the flask volume.

  • Sonicate for 15-20 minutes to extract the analyte.

  • Allow the solution to cool to room temperature.

  • Dilute to the final volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, record the chromatogram and the peak area of the analyte.

Data Presentation and Quantification

The concentration of this compound in the samples is determined by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations.

Table 1: Representative Quantitative Data (Illustrative)

ParameterValue
Retention Time (tR) To be determined experimentally (TBD)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) TBD
Limit of Quantification (LOQ) TBD
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis protocol.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water:Acid) start->prep_mobile_phase prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration prep_standards->system_equilibration prep_samples->system_equilibration inject_standards Inject Standards & Build Calibration Curve system_equilibration->inject_standards inject_samples Inject Samples inject_standards->inject_samples data_acquisition Acquire Chromatographic Data inject_samples->data_acquisition data_analysis Analyze Data & Quantify Analyte data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for HPLC analysis of this compound.

System Suitability

Before sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution to evaluate parameters such as peak area precision, retention time precision, theoretical plates, and tailing factor.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Precision (%RSD) ≤ 2.0%
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound. The protocol is straightforward and utilizes common laboratory reagents and instrumentation. Adherence to the outlined procedures and system suitability criteria will ensure the generation of accurate and reproducible results. Method validation should be performed in accordance with the specific requirements of the application.

References

Application Note and Protocol for the Quantitative Determination of 3,5-Dibromo-4-hydroxybenzoic Acid in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dibromo-4-hydroxybenzoic acid is a halogenated aromatic compound. Its presence in the environment, particularly in soil, can be of interest in various research contexts, including environmental monitoring and the study of xenobiotic metabolism. This document provides a detailed protocol for the quantitative determination of this compound in soil samples using ultrasonic-assisted extraction followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Workflow

The overall experimental workflow for the analysis of this compound in soil samples is depicted below. The process begins with soil sample collection and preparation, followed by extraction of the analyte, cleanup of the extract, and subsequent quantitative analysis by HPLC-UV.

Workflow for this compound Analysis in Soil A Soil Sample Collection B Sample Preparation (Drying, Sieving) A->B Homogenization C Ultrasonic-Assisted Extraction B->C Extraction Solvent Addition D Centrifugation/Filtration C->D Separation of Solid/Liquid Phases E Solid-Phase Extraction (SPE) Cleanup D->E Crude Extract F Solvent Evaporation and Reconstitution E->F Purified Eluate G HPLC-UV Analysis F->G Sample Injection H Data Analysis and Quantification G->H Chromatographic Data

Caption: Experimental workflow for the analysis of this compound in soil.

Detailed Experimental Protocols

Soil Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

  • 1.1. Sample Collection: Collect soil samples from the desired depth and location using a clean stainless steel auger or trowel. Place the samples in clean, labeled glass containers.

  • 1.2. Drying: Air-dry the soil samples in a well-ventilated area at room temperature (20-25°C) for 48-72 hours, or until a constant weight is achieved. Alternatively, a drying oven can be used at a temperature not exceeding 40°C to prevent the degradation of the analyte.

  • 1.3. Sieving: Once dried, gently crush the soil aggregates using a mortar and pestle and sieve the soil through a 2 mm stainless steel sieve to remove stones and large debris. Homogenize the sieved soil thoroughly.

Ultrasonic-Assisted Extraction (UAE)

This protocol utilizes ultrasound to enhance the extraction efficiency of the target analyte from the soil matrix.

  • 2.1. Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL glass centrifuge tube.

    • Add 20 mL of the extraction solvent (Methanol:Water, 80:20 v/v, acidified with 0.1% formic acid).

    • Tightly cap the tube and place it in an ultrasonic bath.

    • Sonicate the sample for 30 minutes at a controlled temperature (e.g., 25°C).

  • 2.2. Separation:

    • After sonication, centrifuge the sample at 4000 rpm for 15 minutes to pellet the soil particles.

    • Carefully decant the supernatant into a clean glass vial.

    • Repeat the extraction process on the soil pellet with an additional 20 mL of the extraction solvent and combine the supernatants.

    • Filter the combined supernatant through a 0.45 µm PTFE syringe filter into a collection vial.

Solid-Phase Extraction (SPE) Cleanup

A cleanup step is necessary to remove interfering co-extractants from the soil extract prior to HPLC analysis.

  • 3.1. SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (acidified to pH 3 with formic acid). Do not allow the cartridge to go dry.

  • 3.2. Sample Loading:

    • Dilute the filtered soil extract (from step 2.2.4) with an equal volume of acidified deionized water (pH 3).

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • 3.3. Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • 3.4. Elution:

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte with 5 mL of methanol into a clean collection tube.

Sample Concentration and Reconstitution
  • 4.1. Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at room temperature.

  • 4.2. Reconstitution: Reconstitute the dried residue in 1 mL of the HPLC mobile phase and vortex for 30 seconds. Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-UV Analysis

The quantitative analysis is performed using a reverse-phase HPLC system with UV detection.

  • 5.1. HPLC Conditions:

    • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid), with a gradient or isocratic elution suitable for separating the analyte from any remaining matrix components. A potential starting point is an isocratic mixture of 50:50 Acetonitrile:Water with 0.1% phosphoric acid.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: To be determined based on the UV spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).

  • 5.2. Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Generate a calibration curve by plotting the peak area against the concentration.

Data Presentation

The following table presents hypothetical quantitative data for the recovery of this compound from spiked soil samples to illustrate the expected performance of this method.

Sample IDSpiked Concentration (µg/g)Measured Concentration (µg/g)Recovery (%)
Soil A-15.04.692
Soil A-25.04.896
Soil A-35.04.590
Average 5.0 4.63 92.7
RSD (%) 3.24 3.24
Soil B-110.09.191
Soil B-210.09.595
Soil B-310.08.989
Average 10.0 9.17 91.7
RSD (%) 3.31 3.31

Note: RSD stands for Relative Standard Deviation.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways to depict for this analytical method, the logical relationship between the key steps of the analytical process can be visualized as follows:

Analytical Process Logic cluster_SamplePrep Sample Preparation cluster_Cleanup Sample Cleanup cluster_Analysis Analysis Soil_Matrix Soil Matrix with Analyte Free_Analyte Analyte Freed from Matrix Soil_Matrix->Free_Analyte Extraction (UAE) Crude_Extract Crude Extract (Analyte + Interferences) Free_Analyte->Crude_Extract Phase Separation Clean_Extract Clean Extract (Analyte) Crude_Extract->Clean_Extract Interference Removal (SPE) Separation Chromatographic Separation Clean_Extract->Separation Injection Detection UV Detection Separation->Detection Elution Quantification Quantification Detection->Quantification Signal Processing

Caption: Logical flow of the analytical process for soil sample analysis.

References

Application Notes and Protocols for the Analytical Detection of 3,5-Dibromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 3,5-Dibromo-4-hydroxybenzoic acid, a key intermediate in the synthesis of various bioactive molecules and a known transformation product of certain agrochemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to be adapted for various research and quality control applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a robust and widely used technique for the separation, identification, and quantification of this compound. This method offers excellent resolution and sensitivity.

Quantitative Data Summary
Parameter4-Hydroxybenzoic Acid
Linearity Range 0.5033 - 4.0264 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1007 µg/mL
Limit of Quantification (LOQ) 0.5033 µg/mL
Accuracy (% Recovery) 94.6% - 107.2%
Precision (% RSD) < 2%
Experimental Protocol

This protocol is based on established methods for hydroxybenzoic acids and can be optimized for specific instrumentation and sample matrices.[2][3][4]

a. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture of the mobile phase).

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

b. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column or a similar C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier.[2]

    • For standard UV detection: Acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.

    • For Mass Spectrometry (MS) compatibility: Replace phosphoric acid with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Detection: UV absorbance at the wavelength of maximum absorbance (λmax). Based on available spectral data, a wavelength around 285 nm is recommended.

c. Data Analysis:

  • Create a calibration curve by injecting a series of standard solutions of this compound of known concentrations.

  • Plot the peak area versus the concentration of the standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate (if needed) dissolve->sonicate filter Filter (0.45 µm) sonicate->filter vial Transfer to HPLC Vial filter->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify end End quantify->end

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.

Quantitative Data Summary
Experimental Protocol

This protocol is based on a general method for the analysis of phenolic and benzoic acids in biological matrices and can be adapted for other sample types.[5]

a. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent like ethyl acetate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dry residue, add a derivatization agent. A common agent for acidic protons is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction, which will form the trimethylsilyl (B98337) (TMS) ester of the carboxylic acid and the TMS ether of the phenolic hydroxyl group.

  • After cooling, the derivatized sample is ready for GC-MS analysis.

b. Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 1-2 minutes.

    • Ramp: Increase to 280-300°C at a rate of 10-20°C/min.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

c. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak corresponding to the di-TMS derivative and characteristic fragment ions.

  • For quantification, prepare a calibration curve using standards that have undergone the same derivatization procedure.

  • Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity by monitoring the characteristic ions of the derivatized analyte.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start extract Solvent Extraction start->extract dry Evaporate to Dryness extract->dry derivatize Add Derivatization Reagent dry->derivatize heat Heat to React derivatize->heat cool Cool to Room Temp heat->cool inject Inject Sample cool->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify end End quantify->end

Caption: The workflow for GC-MS analysis of this compound, including the essential derivatization step.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in solutions, provided that the sample matrix is not complex and does not contain interfering substances that absorb in the same wavelength region.

Quantitative Data Summary

The quantitative performance of UV-Vis spectrophotometry is highly dependent on the sample matrix and the path length of the cuvette used. Generally, this method is less sensitive than chromatographic techniques.

ParameterExpected Performance
Linearity Range Dependent on molar absorptivity, typically in the mg/L range.
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) Matrix-dependent, generally higher than HPLC.
Limit of Quantification (LOQ) Matrix-dependent, generally higher than HPLC.
Experimental Protocol

a. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent that does not absorb in the UV region of interest (e.g., methanol, ethanol, or deionized water).

  • Ensure the concentration of the analyte falls within the linear range of the Beer-Lambert law. This may require dilution of the initial sample solution.

  • Prepare a blank solution using the same solvent.

b. Instrumentation and Conditions:

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The NIST WebBook shows a UV/Visible spectrum for this compound.[6] The λmax is expected to be around 285 nm.

  • Measurement: Measure the absorbance of the sample and standard solutions at the determined λmax.

c. Data Analysis:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Measure the absorbance of each standard solution at the λmax and create a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the unknown sample by measuring its absorbance and using the calibration curve.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Start dissolve Dissolve Sample start->dissolve dilute Dilute to Linear Range dissolve->dilute scan Determine λmax dilute->scan measure Measure Absorbance at λmax scan->measure calibrate Create Calibration Curve measure->calibrate calculate Calculate Concentration calibrate->calculate end End calculate->end

Caption: A straightforward workflow for the quantitative analysis of this compound using UV-Vis spectrophotometry.

References

Application Notes and Protocols for Evaluating the Insecticidal Activity of 3,5-Dibromo-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These protocols are intended for research purposes only in a controlled laboratory setting. 3,5-Dibromo-4-hydroxybenzoic acid is a chemical compound and should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE). The insecticidal properties and environmental impact of this compound are not well-established; therefore, all experiments should be conducted with care and proper waste disposal procedures.

Introduction and Application Notes

This compound is a halogenated phenolic compound.[1][2] While one source notes its use as an insecticide, detailed public data on its efficacy and mode of action are scarce. Structurally similar phenolic compounds are known to play roles in plant defense against insect herbivores.[3][4] Phenolic compounds can exert insecticidal effects through various mechanisms, including inhibition of key enzymes like acetylcholinesterase or by causing oxidative stress.[5]

These protocols provide a framework for the initial evaluation of this compound's potential as a contact or ingestion insecticide. The methodologies are based on established bioassay techniques for testing novel chemistries against common model insect species.[6][7]

Compound Specifications:

  • Molecular Formula: C₇H₄Br₂O₃

  • Molecular Weight: 295.91 g/mol

  • Appearance: White crystalline powder[2]

  • Solubility: Soluble in organic solvents such as acetone (B3395972) or ethanol (B145695). Aqueous solubility is limited but can be increased in slightly alkaline solutions.

Experimental Protocols

The following protocols are designed to determine the toxicity of this compound through different routes of exposure. A common model insect, such as the fruit fly (Drosophila melanogaster) or the red flour beetle (Tribolium castaneum), is recommended for these initial screens.

Protocol 2.1: Contact Toxicity Bioassay (Vial Coating Method)

This protocol assesses mortality after insects come into physical contact with a surface treated with the test compound.[7]

Materials:

  • This compound

  • Acetone (analytical grade)

  • Glass scintillation vials (20 mL)

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Test insects (e.g., 20-25 adult fruit flies per vial)

  • Cotton balls and sugar solution (10%) for post-exposure feeding

Methodology:

  • Stock Solution Preparation: In a fume hood, prepare a 10 mg/mL stock solution of this compound in acetone. Ensure the compound is fully dissolved by vortexing.

  • Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of concentrations (e.g., 100, 50, 25, 10, 5, 1, and 0.1 µg/mL). A "0 µg/mL" control using only acetone is mandatory.

  • Vial Coating: Add 1 mL of each dilution (and the acetone-only control) to separate glass vials.

  • Solvent Evaporation: Roll the vials on their side to ensure the inner surface is evenly coated. Allow the acetone to evaporate completely in the fume hood for at least 2 hours, leaving a thin film of the compound.

  • Insect Introduction: Introduce a cohort of 20-25 adult insects into each vial and cap it with a breathable plug (e.g., cotton).

  • Observation: Maintain the vials at room temperature. Record mortality at set time points (e.g., 4, 8, 12, 24, and 48 hours). An insect is considered dead if it is immobile when gently prodded.

  • Data Analysis: For each concentration, calculate the percentage of mortality. Use this data to determine the Lethal Concentration 50 (LC50), which is the concentration that kills 50% of the test population, often calculated using probit analysis.[8][9]

Protocol 2.2: Ingestion Toxicity Bioassay (No-Choice Feeding Assay)

This protocol assesses toxicity when the compound is ingested as part of the insect's diet.[10][11]

Materials:

  • This compound

  • Standard artificial diet for the test insect

  • Solvent (e.g., ethanol or acetone)

  • Multi-well plates (e.g., 24-well plates) or small petri dishes

  • Test insects (e.g., third-instar larvae)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent.

  • Diet Preparation: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to just above its solidifying temperature, add the test compound stock solution to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/g of diet). Prepare a control diet containing only the solvent. Mix thoroughly to ensure even distribution.

  • Assay Setup: Dispense a small, uniform amount of the treated and control diet into each well of a multi-well plate or petri dish.

  • Insect Introduction: Place one larva into each well.[12] This "no-choice" setup forces the insect to feed on the treated diet.[13][14]

  • Incubation: Cover the plates and maintain them in a controlled environment (e.g., 25°C, 60% relative humidity).

  • Observation: Record mortality daily for a period of 7-10 days. Sub-lethal effects, such as reduced weight gain or failure to pupate, should also be recorded.

  • Data Analysis: Calculate the percentage of mortality for each concentration over time. Determine the Lethal Dose 50 (LD50), the dose expected to cause death in 50% of the test population.[15][16]

Data Presentation

Quantitative results from the bioassays should be recorded systematically.

Table 1: Example Data Template for Contact Toxicity Bioassay

Concentration (µg/cm²)No. of InsectsReplicate 1 Mortality (%) (24h)Replicate 2 Mortality (%) (24h)Replicate 3 Mortality (%) (24h)Average Mortality (%)Corrected Mortality (%)*
Control (0)25
125
525
1025
2525
5025
10025

*Corrected Mortality is calculated using Abbott's formula if control mortality is >5%.

Table 2: Example Data Template for Ingestion Toxicity Bioassay

Concentration (µg/g diet)No. of LarvaeDay 3 Mortality (%)Day 5 Mortality (%)Day 7 Mortality (%)Average Larval Weight (Day 7, mg)Pupation Rate (%)
Control (0)24
124
524
1024
2524
5024
10024

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_contact Contact Toxicity Assay cluster_ingestion Ingestion Toxicity Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (10 mg/mL in Acetone) prep_serial Perform Serial Dilutions prep_stock->prep_serial contact_coat Coat Vials prep_serial->contact_coat ingest_mix Mix into Artificial Diet prep_serial->ingest_mix contact_evap Evaporate Solvent contact_coat->contact_evap contact_expose Introduce Insects contact_evap->contact_expose contact_observe Record Mortality (24h, 48h) contact_expose->contact_observe analysis Calculate % Mortality contact_observe->analysis ingest_aliquot Aliquot Diet into Wells ingest_mix->ingest_aliquot ingest_expose Introduce Larvae ingest_aliquot->ingest_expose ingest_observe Record Mortality & Sub-lethal Effects (7-10d) ingest_expose->ingest_observe ingest_observe->analysis lc50 Determine LC50 / LD50 (Probit Analysis) analysis->lc50

Caption: Workflow for evaluating the insecticidal potential of a test compound.

Hypothesized Signaling Pathway Disruption

Phenolic compounds can act as neurotoxins by interfering with essential neurotransmitter systems. One plausible, though hypothetical, mechanism for an insecticidal phenolic compound is the antagonism of the GABA (gamma-aminobutyric acid) receptor, a key inhibitory neurotransmitter receptor in insects.

G cluster_neuron Insect Synaptic Cleft cluster_outcome Physiological Outcome presynaptic Presynaptic Neuron gaba GABA presynaptic->gaba Release postsynaptic Postsynaptic Neuron gaba_vesicle GABA Vesicles gaba_vesicle->presynaptic gaba_r GABA Receptor (Chloride Channel) gaba->gaba_r Binds no_inhibition No Chloride Influx (Inhibition Blocked) gaba_r->no_inhibition compound 3,5-Dibromo-4- hydroxybenzoic acid (Hypothesized Antagonist) compound->gaba_r Blocks hyper Hyperexcitation of Neuron no_inhibition->hyper paralysis Paralysis & Mortality hyper->paralysis

Caption: Hypothesized antagonism of the insect GABA receptor by the test compound.

References

Application Notes and Protocols for 3,5-Dibromo-4-hydroxybenzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-hydroxybenzoic acid is a significant environmental metabolite of the widely used post-emergence herbicide, bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile). While not utilized as an active ingredient in commercial agrochemical formulations itself, its prevalence as a degradation product necessitates a thorough understanding of its biological activity and environmental fate. Research into this compound is crucial for comprehensive environmental risk assessments of bromoxynil-based herbicides and for the discovery of novel bioactive scaffolds.

These application notes provide an overview of the potential agrochemical relevance of this compound, focusing on the known mechanisms of its parent compound, bromoxynil. Detailed protocols are provided to enable researchers to investigate its potential herbicidal and antimicrobial properties.

Agrochemical Profile of Bromoxynil and its Metabolite

While quantitative data on the specific agrochemical activity of this compound is limited, a comparative analysis with its parent compound, bromoxynil, provides a framework for research.

PropertyBromoxynilThis compound
Primary Use HerbicideNot commercially used
Mechanism of Action Photosystem II (PSII) inhibitor; Uncoupler of oxidative phosphorylationPresumed to have a similar, but likely weaker, mechanism of action
Herbicidal Activity HighReported, but not quantified
Fungicidal Activity Not a primary useLimited data, some antibacterial activity reported[1]
Insecticidal Activity Not a primary useReported, but not quantified[1]
Environmental Fate Degrades to 3,5-dibromo-4-hydroxybenzamide (B1230806) and this compound[2][3][4]Further degradation occurs under various soil conditions

Signaling Pathways and Metabolic Transformation

The primary herbicidal action of bromoxynil, and putatively its metabolites, involves the disruption of key energy-transducing processes in plants.

Photosystem II (PSII) Inhibition

Bromoxynil acts as a potent inhibitor of Photosystem II (PSII) in the chloroplasts of plants. It competitively binds to the QB-binding site on the D1 protein of the PSII reaction center, blocking electron transport from QA to plastoquinone. This inhibition halts the process of photosynthesis, leading to the generation of reactive oxygen species and subsequent cell death.

PSII_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) QA QA PSII->QA e- QB QB Site QA->QB e- PQ Plastoquinone Pool QB->PQ e- Bromoxynil Bromoxynil / This compound Bromoxynil->QB Binds & Inhibits

Inhibition of Photosystem II by Bromoxynil.
Uncoupling of Oxidative Phosphorylation

In addition to photosynthesis inhibition, bromoxynil can uncouple oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. By dissipating this gradient, the compound inhibits the production of ATP, leading to a cellular energy deficit and eventual cell death.

OxPhos_Uncoupling cluster_mitochondrion Inner Mitochondrial Membrane ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump e- flow ATP_Synthase ATP Synthase H_pump->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP synthesis Uncoupler Bromoxynil / This compound Uncoupler->H_pump Dissipates H+ gradient

Uncoupling of Oxidative Phosphorylation.
Metabolic Pathway of Bromoxynil

In soil and within plant tissues, bromoxynil is metabolized to this compound through a two-step enzymatic process involving nitrile hydratase and amidase.[1][5]

Bromoxynil_Metabolism Bromoxynil Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) Amide 3,5-dibromo-4-hydroxybenzamide Bromoxynil->Amide Nitrile Hydratase Acid This compound Amide->Acid Amidase

Metabolic transformation of Bromoxynil.

Experimental Protocols

The following protocols are designed to assess the potential agrochemical activities of this compound.

Protocol 1: Assessment of Photosystem II Inhibition using Chlorophyll Fluorescence

This protocol measures the effect of a test compound on the quantum efficiency of Photosystem II (PSII).

Materials:

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Leaf clips

  • Test plants (e.g., Arabidopsis thaliana, spinach, or a relevant weed species)

  • Test compound solution (this compound) at various concentrations

  • Control solution (solvent used to dissolve the test compound)

  • Micropipettes

  • Beakers and graduated cylinders

Procedure:

  • Plant Preparation: Grow healthy, well-watered plants under controlled conditions (e.g., 16h light/8h dark photoperiod).

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes using leaf clips. This ensures that all PSII reaction centers are open.

  • Treatment Application: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO, with a final concentration not exceeding 0.1% to avoid solvent effects). Apply a small, uniform volume of each concentration to the adaxial surface of separate leaves. Apply the solvent alone as a control.

  • Incubation: Allow the treated leaves to incubate for a specified period (e.g., 2, 6, or 24 hours) under the same controlled light and temperature conditions.

  • Measurement of Fv/Fm:

    • Attach the fiber optic of the PAM fluorometer to the leaf clip on a treated, dark-adapted leaf.

    • Measure the minimal fluorescence (Fo) by applying a weak measuring light.

    • Apply a saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) for a short duration (e.g., 0.8 seconds) to measure the maximal fluorescence (Fm).

    • The fluorometer software will calculate the variable fluorescence (Fv = Fm - Fo) and the maximum quantum yield of PSII (Fv/Fm).

  • Data Analysis:

    • Record the Fv/Fm values for each concentration and the control.

    • A decrease in the Fv/Fm ratio compared to the control indicates inhibition of PSII.

    • Calculate the percentage of inhibition for each concentration relative to the control.

    • If possible, determine the IC50 value (the concentration that causes 50% inhibition of Fv/Fm).

Protocol 2: Measurement of Uncoupling of Oxidative Phosphorylation in Plant Mitochondria

This protocol assesses the effect of a test compound on the respiratory control of isolated plant mitochondria.

Materials:

  • Oxygen electrode (e.g., Clark-type) and respirometer

  • Plant tissue rich in mitochondria (e.g., etiolated seedlings, potato tubers)

  • Mitochondria isolation buffer (e.g., containing mannitol, HEPES, EDTA, BSA, and DTT)

  • Respiration buffer (e.g., containing mannitol, HEPES, MgCl₂, and phosphate)

  • Substrates (e.g., succinate, malate)

  • ADP solution

  • Test compound solution (this compound)

  • Known uncoupler as a positive control (e.g., FCCP or DNP)

  • Homogenizer, centrifuge, and refrigerated microcentrifuge

Procedure:

  • Mitochondria Isolation:

    • Homogenize fresh plant tissue in ice-cold isolation buffer.

    • Filter the homogenate through layers of cheesecloth.

    • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) to pellet debris.

    • Centrifuge the supernatant at a high speed (e.g., 10,000 x g) to pellet the mitochondria.

    • Resuspend the mitochondrial pellet in a wash buffer and repeat the high-speed centrifugation.

    • Resuspend the final mitochondrial pellet in a small volume of respiration buffer.

    • Determine the protein concentration of the mitochondrial suspension (e.g., using the Bradford assay).

  • Oxygen Consumption Measurement:

    • Calibrate the oxygen electrode.

    • Add a known volume of respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Add a known amount of isolated mitochondria to the chamber.

    • Add a respiratory substrate (e.g., succinate) to initiate State 2 respiration (substrate-dependent, ADP-limited).

    • Add a limiting amount of ADP to initiate State 3 respiration (active, ADP-stimulated).

    • Once the ADP is phosphorylated, the respiration rate will return to State 4 (ADP-limited).

  • Testing the Compound:

    • After establishing a stable State 4 respiration, add a small volume of the this compound solution to the chamber.

    • An increase in the oxygen consumption rate in State 4 indicates uncoupling activity.

    • Add ADP again to ensure that the mitochondria are still capable of phosphorylation. A reduced or absent stimulation of respiration by ADP after the addition of the compound confirms uncoupling.

  • Data Analysis:

    • Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) for the control.

    • Observe the effect of the test compound on the State 4 respiration rate and the RCR. A significant increase in the State 4 rate and a decrease in the RCR are indicative of uncoupling.

Protocol 3: Seed Germination and Seedling Growth Herbicidal Bioassay

This protocol provides a general assessment of the pre- and post-emergence herbicidal activity of a test compound.

Materials:

  • Petri dishes or small pots

  • Filter paper or soil/sand mixture

  • Seeds of a susceptible plant species (e.g., cress, lettuce, ryegrass)

  • Test compound solutions at various concentrations

  • Control solution

  • Growth chamber or a location with controlled light and temperature

Procedure:

  • Pre-emergence Assay:

    • Place a sheet of filter paper in each Petri dish.

    • Moisten the filter paper with a known volume of the respective test solution or control solution.

    • Place a set number of seeds (e.g., 20) on the moist filter paper.

    • Seal the Petri dishes with parafilm and place them in a growth chamber.

  • Post-emergence Assay:

    • Fill small pots with a soil or sand mixture and sow the seeds.

    • Allow the seeds to germinate and the seedlings to reach a specific growth stage (e.g., two-leaf stage).

    • Apply the test solutions and control solution as a foliar spray to the seedlings.

  • Incubation and Observation:

    • Incubate the Petri dishes or pots for a set period (e.g., 7-14 days).

    • Observe and record the effects on seed germination (for pre-emergence) and seedling growth (for both assays).

    • Parameters to measure include germination percentage, root length, shoot length, and visual signs of injury (e.g., chlorosis, necrosis).

  • Data Analysis:

    • Calculate the percentage of inhibition for each parameter relative to the control.

    • Determine the EC50 value (the concentration that causes a 50% reduction in a measured parameter).

Protocol 4: In Vitro Antimicrobial Assay against Plant Pathogens

This protocol assesses the potential of a compound to inhibit the growth of common plant pathogenic fungi and bacteria.

Materials:

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea) and bacteria (e.g., Pseudomonas syringae, Xanthomonas campestris)

  • Potato Dextrose Agar (B569324) (PDA) for fungi and Nutrient Agar (NA) for bacteria

  • Petri dishes

  • Test compound solutions in a suitable solvent (e.g., DMSO)

  • Sterile cork borer or micropipette tips

  • Incubator

Procedure (Agar Well Diffusion Method):

  • Media Preparation: Prepare and sterilize the agar media and pour it into Petri dishes.

  • Inoculation:

    • For bacteria, spread a standardized suspension of the bacterial culture evenly over the surface of the NA plates.

    • For fungi, place a small agar plug of the fungal culture in the center of the PDA plates.

  • Well Creation: In the bacteria-inoculated plates, create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application:

    • For bacteria, add a known volume of the test solution at different concentrations into the wells.

    • For fungi, the compound can be incorporated into the molten agar before pouring the plates (poisoned food technique).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C for fungi, 28-30°C for bacteria) for a period sufficient for growth to be visible in the control plates.

  • Data Analysis:

    • For bacteria, measure the diameter of the inhibition zone around each well.

    • For fungi (poisoned food technique), measure the radial growth of the colony and calculate the percentage of growth inhibition compared to the control.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.

References

Application Note: Derivatization of 3,5-Dibromo-4-hydroxybenzoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the derivatization of 3,5-Dibromo-4-hydroxybenzoic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a halogenated phenolic compound of interest in various fields, including as a metabolite of certain herbicides and as a potential building block in pharmaceutical synthesis. Due to its polar nature, containing both a hydroxyl and a carboxylic acid functional group, direct analysis by GC-MS is challenging. The high polarity leads to poor volatility and potential thermal degradation in the GC inlet, resulting in poor chromatographic peak shape and low sensitivity.

To overcome these challenges, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile, and more thermally stable moieties. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups. This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group.

This application note details a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for the derivatization of this compound, enabling sensitive and reproducible GC-MS analysis.

Chemical Derivatization Principle

Silylation of this compound with BSTFA and TMCS as a catalyst proceeds by the replacement of the acidic protons on both the phenolic hydroxyl group and the carboxylic acid group with a trimethylsilyl (TMS) group. The resulting di-TMS derivative is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.

A diagram illustrating the silylation of this compound.

Experimental Protocols

3.1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Ethyl acetate, HPLC grade

  • Nitrogen gas, high purity

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

3.2. Standard Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Derivatization Protocol

  • Pipette 100 µL of the standard solution (or sample extract) into a 2 mL reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.

  • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Immediately cap the vial tightly and vortex for 1 minute to ensure complete dissolution of the residue.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • After heating, allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. An aliquot of 1 µL is typically injected.

3.4. GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

Parameter Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Rangem/z 50-550
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Parameter Expected Value Notes
Derivatization Efficiency > 95%Can be assessed by comparing the peak area of the derivatized analyte to a known amount of a fully derivatized standard.
Limit of Detection (LOD) 0.1 - 1 ng/mLDetermined as the lowest concentration of the analyte that can be reliably detected above the background noise (typically S/N ≥ 3).
Limit of Quantitation (LOQ) 0.5 - 5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (typically S/N ≥ 10).
Linearity (R²) > 0.99Determined from the calibration curve constructed from the analysis of a series of standards of known concentrations.
Recovery 85 - 110%The percentage of the known amount of analyte recovered from a sample matrix. This is determined by spiking a blank matrix with a known amount of the analyte and analyzing it.[1]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Collection Sample Collection Solvent Evaporation Solvent Evaporation Sample Collection->Solvent Evaporation Dry under N2 Derivatization Derivatization Solvent Evaporation->Derivatization Add Pyridine and BSTFA/TMCS GC Injection GC Injection Derivatization->GC Injection Inject 1 µL Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

A diagram of the experimental workflow.

G reactant This compound C₇H₄Br₂O₃ MW: 295.91 product Di-TMS Derivative C₁₃H₂₀Br₂O₃Si₂ MW: 440.36 reactant->product Silylation reagent BSTFA + 1% TMCS Silylating Agent reagent->product

A diagram of the derivatization reaction.

Expected Mass Spectrum

The mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 440. Characteristic fragments would include the loss of a methyl group ([M-15]⁺) at m/z 425, and other fragments resulting from the cleavage of the TMS groups and the benzoic acid structure.[2] The isotopic pattern due to the two bromine atoms will be a key feature for identification.

Conclusion

The silylation of this compound with BSTFA containing 1% TMCS is an effective method to prepare the analyte for GC-MS analysis. This derivatization procedure increases the volatility and thermal stability of the compound, leading to improved chromatographic performance and detection sensitivity. The provided protocol and GC-MS conditions serve as a robust starting point for method development and validation for the quantitative analysis of this compound in various matrices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 3,5-Dibromo-4-hydroxybenzoic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent method is the direct electrophilic bromination of 4-hydroxybenzoic acid using elemental bromine. This reaction is typically carried out in a solvent such as glacial acetic acid. The hydroxyl group is a strong activating group and directs the bromine atoms to the ortho positions (C3 and C5), leading to the desired product.[1][2]

Q2: What are the key factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Reaction Temperature: Temperature control is critical. While the reaction can proceed at room temperature, maintaining a moderate temperature range of 25-80°C is often optimal for balancing reaction rate and minimizing side reactions.[1]

  • Stoichiometry of Bromine: The molar ratio of bromine to 4-hydroxybenzoic acid is crucial. An insufficient amount of bromine will lead to incomplete reaction and the formation of mono-brominated byproducts. Conversely, a large excess of bromine may promote the formation of over-brominated impurities.

  • Solvent Purity: The purity of the solvent, typically glacial acetic acid, is important. The presence of water can affect the reaction kinetics and potentially lead to undesired side reactions.

  • Purity of Starting Materials: Using high-purity 4-hydroxybenzoic acid and bromine is essential for a clean reaction and higher yield.

Q3: What are the potential side products in this synthesis?

A3: The primary side products are typically:

  • 3-Bromo-4-hydroxybenzoic acid: This mono-brominated species arises from incomplete bromination.

  • Over-brominated species: Although less common due to the deactivating effect of the carboxyl group, further bromination is a possibility, especially with a large excess of bromine or harsh reaction conditions.

  • Decarboxylated products: Under harsh heating, decarboxylation of the starting material or product can occur, leading to brominated phenols.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. Developing an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) will be necessary for good separation.

Q5: What are the recommended methods for purifying the final product?

A5: The most common purification techniques are:

  • Recrystallization: This is a highly effective method for purifying this compound. Suitable solvent systems include ethanol (B145695)/water or acetic acid/water mixtures.

  • Column Chromatography: For achieving very high purity (98-99%), column chromatography is an option, although it may result in lower recovery yields (70-85%) compared to recrystallization.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Loss of product during workup or purification.- Increase reaction time or slightly increase the amount of bromine. - Optimize the reaction temperature; a range of 25-80°C is generally recommended.[1] - Use the correct stoichiometry of bromine to minimize side reactions. - Optimize the recrystallization solvent system and cooling process to maximize crystal recovery.
Product is off-white or colored - Presence of unreacted bromine. - Formation of colored impurities or tars.- After the reaction is complete, add a small amount of a reducing agent like sodium bisulfite to quench any excess bromine. - Perform a hot filtration during recrystallization to remove insoluble impurities. The use of activated carbon during recrystallization can also help decolorize the solution.
Multiple spots on TLC after reaction completion - Incomplete reaction (starting material and mono-brominated product present). - Formation of multiple side products.- Ensure sufficient reaction time and appropriate stoichiometry of bromine. - If multiple product spots are observed, purification by column chromatography may be necessary to isolate the desired this compound.
Difficulty in filtering the product - Very fine crystals formed.- Allow the solution to cool slowly during recrystallization to encourage the formation of larger crystals, which are easier to filter.

Experimental Protocols

Direct Bromination of 4-Hydroxybenzoic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-Hydroxybenzoic acid

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (optional, for quenching)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid in glacial acetic acid.

  • From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution of 4-hydroxybenzoic acid at room temperature. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours until TLC analysis indicates the consumption of the starting material.

  • (Optional) If a reddish-brown color from excess bromine persists, add a few drops of sodium bisulfite solution until the color disappears.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterConditionRationale
Starting Material 4-Hydroxybenzoic AcidThe substrate for electrophilic bromination.
Brominating Agent Elemental Bromine (Br₂)Provides the electrophilic bromine for the substitution reaction.
Solvent Glacial Acetic AcidA common solvent for bromination that facilitates the reaction.
Stoichiometry (Br₂:Substrate) ~2.1 : 1A slight excess of bromine ensures complete di-bromination.
Temperature 25 - 80 °CBalances reaction rate and selectivity, minimizing side reactions.[1]
Reaction Time 2 - 6 hoursDependent on temperature and scale; monitor by TLC.

Table 2: Purification Methods and Expected Outcomes

MethodSolvent SystemExpected PurityExpected Yield
Recrystallization Ethanol/Water or Acetic Acid/Water>95%75-90%
Column Chromatography Ethyl Acetate/Hexanes with 1% Acetic Acid98-99%70-85%[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Hydroxybenzoic Acid in Glacial Acetic Acid add_br2 Add Bromine Solution Dropwise start->add_br2 react Stir at Controlled Temperature (25-80°C) add_br2->react monitor Monitor by TLC react->monitor quench Quench Excess Bromine (optional) monitor->quench precipitate Precipitate in Ice-Water quench->precipitate filter_crude Filter Crude Product precipitate->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Filter Purified Product recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry end end dry->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_tlc Analyze TLC of Crude Product start->check_tlc loss_workup Loss During Workup/ Purification start->loss_workup incomplete_rxn Incomplete Reaction (Starting material present) check_tlc->incomplete_rxn If starting material remains side_products Side Products Formed (Multiple spots) check_tlc->side_products If multiple product spots optimize_rxn Optimize Reaction: - Increase reaction time - Adjust Br2 stoichiometry - Control temperature incomplete_rxn->optimize_rxn optimize_purification Optimize Purification: - Use column chromatography - Adjust recrystallization  solvent/cooling rate side_products->optimize_purification loss_workup->optimize_purification

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Recrystallization of 3,5-Dibromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 3,5-Dibromo-4-hydroxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A definitive single "best" solvent is highly dependent on the impurity profile of your crude material. However, common solvent systems for brominated benzoic acid derivatives include water, ethanol, acetone, or mixtures thereof.[1] Based on the polarity of this compound, a polar solvent is generally a good starting point. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: There are a few possibilities. First, you may not have added enough solvent. Try adding small additional portions of the hot solvent. Second, the solvent you have chosen may be inappropriate for this compound. If adding more solvent does not lead to dissolution, you may need to select a different solvent system. Finally, your crude material may contain insoluble impurities. If a large portion of your compound has dissolved but some solid remains, a hot filtration step is recommended to remove these impurities before proceeding to the cooling stage.

Q3: No crystals are forming upon cooling. What went wrong?

A3: This is a common issue in recrystallization. Here are some potential causes and solutions:

  • Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form. You can try to gently boil off some of the solvent to increase the concentration and then allow it to cool again.

  • Supersaturation: The solution might be supersaturated. To induce crystallization, you can try scratching the inside of the flask at the meniscus with a glass rod or adding a "seed crystal" of pure this compound if available.

  • Cooling rate: If the solution was cooled too quickly, crystal formation might be inhibited. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can happen if the solution is too concentrated or if there is a high level of impurities depressing the melting point. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to decrease the concentration, and then allowing the solution to cool more slowly.

Q5: The recovered crystals are discolored. How can I improve the purity?

A5: Discoloration indicates the presence of impurities. You can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the overall yield.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery Yield Too much solvent was used.Concentrate the filtrate by evaporation and re-cool to obtain a second crop of crystals. Use less solvent in subsequent experiments.
The compound is significantly soluble in the cold solvent.Ensure the flask is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the solution.
"Oiling Out" The solution is too concentrated.Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.
High concentration of impurities.Consider a preliminary purification step or a charcoal treatment.
Inappropriate solvent choice.Select a solvent with a lower boiling point or a different polarity.
No Crystal Formation The solution is not saturated (too much solvent).Evaporate some of the solvent to increase the concentration and then cool again.
The solution is supersaturated.Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.
Cooling was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Discolored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.
Thermal degradation of the compound.Avoid prolonged heating at high temperatures.

Quantitative Data: Solvent Selection

Solvent/Solvent SystemPolarityExpected Solubility at Room Temp.Expected Solubility at Boiling Temp.Notes
WaterHighLowModerateGood for creating a significant solubility differential. May require a larger volume of solvent.
EthanolMedium-HighModerateHighOften a good choice for aromatic acids. An ethanol/water mixture can be effective.
AcetoneMediumModerate-HighVery HighIts lower boiling point can be advantageous, but high solubility at room temperature might reduce yield.
Ethanol/Water MixtureVariableLow to ModerateHighAllows for fine-tuning of polarity to achieve optimal solubility characteristics. The ratio can be adjusted to maximize recovery.
Acetone/Water MixtureVariableLow to ModerateHighSimilar to ethanol/water, provides flexibility in adjusting solvent properties.

Note: The information in this table is based on general principles and data for structurally related compounds. Experimental verification is crucial for optimizing the recrystallization of this compound.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into a small test tube.

  • Add the chosen solvent (e.g., ethanol/water mixture) dropwise at room temperature until the solid just dissolves. Observe the solubility.

  • In a separate test tube, add a similar amount of the crude solid and heat it with the solvent until it dissolves. Allow it to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will show low solubility at room temperature and high solubility when hot, with good crystal recovery upon cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the selected hot solvent to dissolve the solid completely by heating the mixture on a hot plate. Swirl the flask gently to aid dissolution.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate.

  • Quickly filter the hot solution into the preheated flask to remove the impurities.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to dry completely on the filter paper under vacuum or in a desiccator.

8. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (271-274 °C) is indicative of high purity.

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional, for color removal) dissolve->charcoal hot_filtration Hot Gravity Filtration (To remove insoluble impurities) dissolve->hot_filtration If no charcoal needed charcoal->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration (Isolate Crystals) ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

Caption: Troubleshooting common issues in recrystallization.

References

Navigating the Solubility Challenges of 3,5-Dibromo-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving the desired solubility of 3,5-Dibromo-4-hydroxybenzoic acid is a critical step in experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered with this compound.

Solubility Profile

Quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, qualitative assessments provide guidance on solvent selection.

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Sparingly soluble[1][2][3]
Methanol (B129727)Slightly soluble[1][2][3]
EthanolPresumed to be slightly soluble (similar to methanol)
AcetoneInsufficient data
AcetonitrileInsufficient data
Dichloromethane (DCM)Insufficient data
Ethyl AcetateInsufficient data
WaterHigh solubility (250 g/L at 20°C, pH 7)[4]

Note: "Sparingly soluble" indicates that a low concentration can be achieved, while "slightly soluble" suggests that dissolution is minimal. The high solubility in water at neutral pH is noteworthy and likely due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.

Troubleshooting and FAQs

Here are answers to common questions and issues that may arise during the handling and use of this compound in your experiments.

Q1: I am struggling to dissolve this compound in methanol for my reaction. What can I do?

A1: Given that this compound is only slightly soluble in methanol, you can try several approaches:

  • Gentle Heating: Carefully warm the solvent-solute mixture. Increased temperature often enhances solubility. Ensure your experimental conditions are compatible with heating.

  • Sonication: Use an ultrasonic bath to provide energy that can help break down the crystal lattice and promote dissolution.

  • Use of a Co-solvent: If your experimental protocol allows, consider preparing a concentrated stock solution in DMSO, where it is more soluble, and then diluting it into methanol. Be mindful of the final DMSO concentration in your experiment.

Q2: The compound precipitates when I add my DMSO stock solution to an aqueous buffer. How can I prevent this?

A2: This is a common issue when a compound is significantly less soluble in the aqueous phase than in the organic stock solvent. To address this:

  • Lower the Final Concentration: The target concentration in your aqueous buffer may be above the solubility limit of the compound. Try using a more dilute solution.

  • Increase the Co-solvent Percentage: A slight increase in the final percentage of DMSO in your aqueous buffer (e.g., from 0.5% to 1%) might be sufficient to maintain solubility. However, always run a vehicle control to ensure the higher solvent concentration does not affect your experimental results.

  • pH Adjustment: The solubility of this compound is pH-dependent due to its acidic functional groups. Increasing the pH of your aqueous buffer (e.g., to pH 8) will deprotonate the carboxylic acid and phenol (B47542) groups, increasing its aqueous solubility.

Q3: Can I use pH modification to improve the solubility of this compound in organic solvents?

A3: Adjusting the pH is most effective for enhancing solubility in aqueous solutions. In non-polar organic solvents, pH is not a relevant concept. For polar aprotic solvents like DMSO, adding a small amount of a non-nucleophilic base could potentially deprotonate the acid and increase solubility, but this will depend heavily on your specific application and the compatibility of the base with your downstream experimental steps.

Q4: Are there any recommended experimental protocols for dissolving this compound?

A4: While a universal protocol does not exist due to varying experimental needs, a general approach for preparing a stock solution is as follows:

  • Solvent Selection: Choose a solvent in which the compound is most soluble, such as DMSO.

  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound in a suitable vial.

    • Add the solvent incrementally while vortexing or stirring.

    • If necessary, use gentle heating or sonication to aid dissolution.

    • Once fully dissolved, allow the solution to cool to room temperature.

  • Dilution into Working Solution:

    • For aqueous applications, slowly add the stock solution to your aqueous buffer while stirring to avoid localized high concentrations that can lead to precipitation.

Experimental Workflow and Troubleshooting Logic

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: Dissolve this compound sol_check Is the compound fully dissolved? start->sol_check success Success: Proceed with experiment sol_check->success Yes troubleshoot Troubleshooting Steps sol_check->troubleshoot No heat_sonicate Apply gentle heat or sonication troubleshoot->heat_sonicate sol_check2 Is it dissolved now? heat_sonicate->sol_check2 sol_check2->success Yes cosolvent Use a co-solvent (e.g., DMSO stock) sol_check2->cosolvent No sol_check3 Does it dissolve in the co-solvent? cosolvent->sol_check3 sol_check3->success Yes (proceed with dilution) ph_adjust For aqueous solutions, adjust pH (increase) sol_check3->ph_adjust No sol_check4 Is it soluble at the adjusted pH? ph_adjust->sol_check4 sol_check4->success Yes reassess Re-evaluate solvent choice or experiment parameters sol_check4->reassess No

Caption: A flowchart for troubleshooting solubility issues.

References

preventing side reactions in the bromination of 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 4-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the bromination of 4-hydroxybenzoic acid?

A1: The bromination of 4-hydroxybenzoic acid is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The carboxylic acid (-COOH) group is a deactivating group and a meta-director. Given that the para position to the hydroxyl group is already occupied by the carboxylic acid group, the primary products are the result of bromination at the ortho positions (C3 and C5). Depending on the reaction conditions, you can expect to form 3-bromo-4-hydroxybenzoic acid (mono-brominated product) and 3,5-dibromo-4-hydroxybenzoic acid (di-brominated product).

Q2: What are the common side reactions to be aware of during the bromination of 4-hydroxybenzoic acid?

A2: The primary side reactions include:

  • Over-bromination: Formation of the di-substituted product, this compound, is a common issue when trying to synthesize the mono-substituted product.[1]

  • Decarboxylative Bromination: Particularly under harsh conditions or in aqueous solutions, the carboxylic acid group can be replaced by a bromine atom, leading to the formation of 2,4,6-tribromophenol. This is often observed as a white precipitate.

Q3: How does the choice of solvent affect the outcome of the reaction?

A3: The solvent plays a crucial role in determining the selectivity of the bromination.

  • Polar Protic Solvents (e.g., Water): These solvents can enhance the electrophilicity of bromine, leading to a higher degree of bromination. Using bromine in water often results in the formation of the di-bromo derivative.[2]

  • Less Polar Solvents (e.g., Glacial Acetic Acid, Dichloromethane): These solvents provide a less reactive environment, which allows for better control over the reaction and favors the formation of the mono-brominated product.[1][3]

Q4: I am observing a low yield of the desired 3-bromo-4-hydroxybenzoic acid. What are the potential causes?

A4: Low yields of the mono-bromo product can be attributed to several factors:

  • Formation of this compound: This is the most common reason for a lower-than-expected yield of the mono-bromo product.

  • Decarboxylation: Loss of the carboxylic acid group leads to the formation of brominated phenols instead of the desired benzoic acid derivative.

  • Incomplete reaction: Insufficient reaction time or temperature may result in unreacted starting material.

  • Suboptimal workup procedure: The product may be lost during the isolation and purification steps.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High percentage of this compound in the product mixture. Reaction conditions are too harsh (high temperature, excess bromine). The solvent is too polar (e.g., water).- Control Stoichiometry: Use a 1:1 molar ratio of 4-hydroxybenzoic acid to bromine.[3] - Control Temperature: Perform the reaction at a lower temperature (e.g., 0-5°C during bromine addition, then room temperature).[1] - Solvent Choice: Use a less polar solvent like glacial acetic acid or dichloromethane.[1][3] - Slow Addition: Add the bromine solution dropwise to the reaction mixture to avoid localized high concentrations of bromine.
Formation of a white precipitate, suspected to be 2,4,6-tribromophenol. Decarboxylative bromination has occurred. This is often promoted by high temperatures and the use of aqueous bromine solutions.- Avoid Aqueous Solvents: Use a non-aqueous solvent system, such as glacial acetic acid. - Moderate Temperature: Avoid excessive heating of the reaction mixture.
The reaction is sluggish or incomplete. The reaction temperature is too low. Insufficient reaction time.- Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. - Adjust Temperature: If the reaction is too slow at room temperature, gentle warming can be applied, but be cautious of promoting side reactions.
Difficulty in isolating a pure product. The product mixture contains the starting material, mono-bromo, and di-bromo products.- Recrystallization: Purify the crude product by recrystallization. Glacial acetic acid is a suitable solvent for the recrystallization of 3-bromo-4-hydroxybenzoic acid.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on the Bromination of 4-Hydroxybenzoic Acid

Brominating Agent/Solvent **Molar Ratio (Substrate:Br₂) **Temperature Primary Product Yield Reference
Br₂ in Glacial Acetic Acid1:1Reflux3-Bromo-4-hydroxybenzoic acid70.3%[3]
Br₂ in WaterNot specifiedNot specifiedThis compoundNot specified[2]
Br₂ in Dichloromethane with Glacial Acetic Acid (catalyst) on Methyl 4-hydroxybenzoate1:1.10-5°C then RTMethyl 3-bromo-4-hydroxybenzoateHigh (unspecified)[1]

Experimental Protocols

Protocol for the Selective Synthesis of 3-Bromo-4-hydroxybenzoic Acid [3]

This protocol is adapted for the selective mono-bromination of 4-hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid (50 g, 0.37 mol)

  • Glacial acetic acid (370 ml for reaction, plus additional for recrystallization)

  • Bromine (59 g, 0.37 mol)

  • Cold water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and reflux condenser, dissolve 50 g of 4-hydroxybenzoic acid in 370 ml of glacial acetic acid by heating with stirring.

  • Once the acid has dissolved, bring the solution to a boil.

  • Rapidly add a solution of 59 g of bromine in 60 ml of glacial acetic acid to the boiling solution.

  • Reflux the reaction mixture for six hours with continuous stirring.

  • After the reflux period, allow the solution to cool to room temperature.

  • Pour the cooled reaction mixture into two liters of cold water to precipitate the product.

  • Collect the white precipitate by suction filtration.

  • Recrystallize the crude product from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.

  • The expected yield of the purified product is approximately 55.2 g (70.3%).

Visualizations

ReactionPathways sub 4-Hydroxybenzoic Acid mono 3-Bromo-4-hydroxybenzoic Acid (Desired Product) sub->mono + Br₂ (Controlled Conditions) di This compound (Over-bromination) sub->di + 2 Br₂ (Aqueous Conditions) decarboxy 2,4,6-Tribromophenol (Decarboxylative Bromination) sub->decarboxy + 3 Br₂ / H₂O (Decarboxylation) mono->di + Br₂ (Harsh Conditions)

Caption: Reaction pathways in the bromination of 4-hydroxybenzoic acid.

TroubleshootingWorkflow start Experiment Start: Bromination of 4-Hydroxybenzoic Acid check_product Analyze Product Mixture (e.g., by TLC, NMR) start->check_product high_dibromo High Di-bromo Content check_product->high_dibromo Di-bromo is major product decarboxylation Decarboxylation Observed check_product->decarboxylation Phenolic byproducts detected low_yield Low Yield / Incomplete Reaction check_product->low_yield Starting material remains success Successful Mono-bromination check_product->success Clean mono-bromo product solution_dibromo - Reduce Temperature - Use 1:1 Molar Ratio - Use Acetic Acid as Solvent - Add Bromine Slowly high_dibromo->solution_dibromo solution_decarboxy - Avoid Aqueous Solvents - Maintain Moderate Temperature decarboxylation->solution_decarboxy solution_low_yield - Increase Reaction Time - Gently Warm if Necessary - Optimize Workup low_yield->solution_low_yield

Caption: Troubleshooting workflow for the bromination of 4-hydroxybenzoic acid.

References

Technical Support Center: Optimizing HPLC Separation of 3,5-Dibromo-4-hydroxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3,5-Dibromo-4-hydroxybenzoic acid and its positional isomers. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing this compound?

A1: The most common method is reversed-phase HPLC (RP-HPLC) using a C18 column.[1][2] The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, acidified with a modifier like phosphoric acid or formic acid to ensure the analyte is in its non-ionized form, which promotes better peak shape and retention.[3][4]

Q2: Why is the separation of this compound from its isomers challenging?

A2: Positional isomers, such as this compound and its counterparts, have very similar physicochemical properties, including polarity and molecular weight. This makes them difficult to differentiate using standard reversed-phase chromatography alone.[5] Achieving separation often requires careful optimization of the mobile phase, temperature, and potentially the use of specialized stationary phases.

Q3: What type of HPLC column is best suited for separating these isomers?

A3: While a standard C18 column is a good starting point, achieving baseline separation of these isomers may require a column with alternative selectivity. Phenyl- or biphenyl-bonded phases can offer different retention mechanisms, such as π-π interactions, which can be advantageous for separating aromatic and halogenated compounds.[4] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also provide the necessary selectivity.

Q4: How does the mobile phase pH affect the separation?

A4: The pH of the mobile phase is a critical parameter for the analysis of acidic compounds like hydroxybenzoic acids. It is crucial to maintain the mobile phase pH at least 1.5 to 2 units below the pKa of the analytes. This ensures that the carboxylic acid group is fully protonated (non-ionized), which minimizes secondary interactions with the stationary phase and prevents peak tailing.[1][6]

Q5: My peaks are tailing. What are the likely causes and solutions?

A5: Peak tailing for acidic aromatic compounds is often due to secondary interactions with the silica (B1680970) backbone of the stationary phase, especially with residual silanol (B1196071) groups. To mitigate this, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of both the analyte and the silanols. Using a highly end-capped column or a column with low silanol activity can also significantly improve peak shape.[3]

Q6: I'm observing peak splitting. What could be the issue?

A6: Peak splitting can arise from several factors. If the sample solvent is significantly stronger (higher organic content) than the mobile phase, it can cause the sample to behave non-ideally at the column inlet. It is always recommended to dissolve the sample in the initial mobile phase. Other causes can include a partially blocked frit, a void in the column packing, or co-elution of closely related impurities.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound and its isomers.

Poor Resolution or Co-elution of Isomers
Potential Cause Recommended Solution
Inadequate Stationary Phase Selectivity Switch from a standard C18 column to a phenyl-hexyl or biphenyl (B1667301) column to introduce alternative separation mechanisms like π-π interactions.
Mobile Phase Composition Not Optimized 1. Adjust Organic Modifier: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. 2. Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is consistently 1.5-2 units below the pKa of the analytes. Use a buffer if necessary to maintain a stable pH.
Elevated Column Temperature While higher temperatures can improve efficiency, they may reduce selectivity. Try decreasing the column temperature in 5°C increments.
Poor Peak Shape (Tailing, Fronting, Broadening)
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the stationary phase.1. Lower Mobile Phase pH: Adjust the pH to 2.5-3.5 with 0.1% formic or phosphoric acid. 2. Use a Modern, High-Purity Column: Employ a column with minimal silanol activity. 3. Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol sites.
Peak Fronting Sample overload.1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample.
Broad Peaks Extra-column band broadening or a mismatch between the sample solvent and mobile phase.1. Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible. 2. Use Mobile Phase as Sample Solvent: Dissolve the sample in the initial mobile phase composition.

Workflow for Troubleshooting Poor Resolution

G Troubleshooting Workflow: Poor Resolution start Poor or No Resolution of Isomers check_mobile_phase Is Mobile Phase pH < pKa - 1.5? start->check_mobile_phase adjust_ph Adjust pH to 2.5-3.5 with 0.1% Formic/Phosphoric Acid check_mobile_phase->adjust_ph No optimize_organic Systematically vary organic modifier percentage (e.g., 30-50%) check_mobile_phase->optimize_organic Yes adjust_ph->optimize_organic resolution_ok Resolution Acceptable? optimize_organic->resolution_ok change_organic Switch organic modifier (Acetonitrile <=> Methanol) change_column Use a column with alternative selectivity (e.g., Phenyl, Biphenyl) change_organic->change_column If still no resolution change_organic->resolution_ok change_column->optimize_organic resolution_ok->change_organic No end Method Optimized resolution_ok->end Yes G HPLC Method Development Workflow start Define Separation Goal: Separate 3,5-DB-4-HBA and Isomers select_column Select Initial Column: Phenyl-Hexyl or Biphenyl start->select_column prepare_mobile_phase Prepare Mobile Phase: Acidified Water and Acetonitrile select_column->prepare_mobile_phase initial_run Perform Initial Gradient Run (e.g., 30-60% Organic over 20 min) prepare_mobile_phase->initial_run evaluate_results Evaluate Resolution and Peak Shape initial_run->evaluate_results optimize_gradient Optimize Gradient Slope and Range evaluate_results->optimize_gradient Needs Improvement final_method Final Validated Method evaluate_results->final_method Acceptable optimize_gradient->evaluate_results adjust_temp Adjust Temperature (e.g., 25-40°C) optimize_gradient->adjust_temp adjust_temp->evaluate_results change_modifier Change Organic Modifier (e.g., to Methanol) adjust_temp->change_modifier change_modifier->evaluate_results

References

stability of 3,5-Dibromo-4-hydroxybenzoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-hydroxybenzoic acid, focusing on its stability under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic, neutral, and alkaline solutions?

Based on its chemical structure as a phenolic acid, this compound is expected to be relatively stable in neutral and mildly acidic conditions. However, in strongly acidic or alkaline solutions, particularly at elevated temperatures, degradation may occur. The presence of a carboxylic acid and a hydroxyl group on the benzene (B151609) ring suggests potential for hydrolysis or oxidation under harsh conditions.

Q2: I am observing precipitation of my this compound stock solution when adjusting the pH. Why is this happening?

The solubility of this compound is pH-dependent. The predicted pKa of the carboxylic acid group is approximately 3.79±0.10.[1] At pH values below its pKa, the compound will be in its less soluble, neutral (protonated) form. As the pH increases above the pKa, the carboxylic acid group deprotonates, forming the more soluble carboxylate salt. Therefore, if you are adjusting the pH of a concentrated solution towards a more acidic range, you may observe precipitation.

Q3: My solution of this compound is changing color over time, especially at high pH. What could be the cause?

Color change, particularly at alkaline pH, can be an indicator of degradation. Phenolic compounds can be susceptible to oxidation, which is often accelerated at higher pH. The formation of colored degradation products is a common outcome of such reactions. It is recommended to protect solutions from light and oxygen (e.g., by using amber vials and purging with nitrogen) to minimize oxidative degradation.

Q4: What are the likely degradation pathways for this compound under forced degradation conditions?

While specific degradation pathways for this compound are not extensively documented in the provided search results, based on general chemical principles for similar molecules, potential degradation pathways under forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) could include:

  • Hydrolysis: Under strong acidic or basic conditions, the carboxylic acid group is generally stable, but other reactions may be promoted.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which could lead to the formation of quinone-like structures or ring-opening products.

  • Decarboxylation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group might occur.

  • Photodegradation: Exposure to UV light could induce photochemical reactions.

Q5: How can I monitor the stability of this compound in my formulation?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach.[2][3] An HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time. A common setup would involve a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid.[2][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected peaks in HPLC chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Ensure proper storage conditions (e.g., protection from light, appropriate temperature).
Decreasing assay value over time Instability of the compound in the chosen solvent or formulation.Evaluate the stability at different pH values and temperatures. Consider adding antioxidants if oxidative degradation is suspected.
Poor solubility The pH of the solution is below the pKa of the compound.Adjust the pH to be above the pKa (e.g., > 5) to increase solubility by forming the carboxylate salt. Use of co-solvents can also be explored.
Inconsistent results between experiments Variability in experimental conditions.Ensure consistent pH, temperature, and light exposure across all experiments. Use freshly prepared solutions whenever possible.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to summarize quantitative stability results. Actual experimental data should be substituted.

Table 1: pH-Dependent Solubility of this compound at 25°C (Hypothetical Data)

pHSolubility (mg/mL)
2.00.5
4.02.0
6.015.0
8.025.0
10.030.0

Table 2: Stability of this compound (1 mg/mL) in Aqueous Buffers at 40°C (Hypothetical Data)

pHTime (days)% Remaining
2.00100
798.5
1497.2
7.00100
799.1
1498.3
12.00100
785.4
1472.1

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with an appropriate amount of base (e.g., 0.1 M NaOH), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 M NaOH.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with an appropriate amount of acid (e.g., 0.1 M HCl), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: pH-Solubility Profile Determination

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10).

  • Equilibration: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Shaking: Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Sample Preparation: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid 0.1 M HCl 60°C stock->acid Add to base 0.1 M NaOH 60°C stock->base Add to neutral Water 60°C stock->neutral Add to hplc HPLC Analysis acid->hplc Sample at time points base->hplc Sample at time points neutral->hplc Sample at time points result Determine % Degradation hplc->result

Caption: Workflow for a forced degradation study of this compound.

ph_stability_relationship cluster_ph_range pH Range cluster_properties Molecular Properties cluster_outcome Observed Outcome low_ph Acidic pH (< pKa) protonated Protonated Form (COOH) low_ph->protonated high_stability Higher Stability low_ph->high_stability high_ph Alkaline pH (> pKa) deprotonated Deprotonated Form (COO-) high_ph->deprotonated low_stability Potential for Oxidative Degradation high_ph->low_stability low_sol Lower Solubility protonated->low_sol high_sol Higher Solubility deprotonated->high_sol

Caption: Relationship between pH and the properties of this compound.

References

Technical Support Center: Synthesis of 3,5-Dibromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are two primary methods for synthesizing this compound:

  • Direct Bromination of 4-Hydroxybenzoic Acid: This method involves the electrophilic substitution of 4-hydroxybenzoic acid with a brominating agent.

  • Demethylation of 3,5-Dibromo-4-methoxybenzoic Acid: This route starts with the methoxy-protected precursor, which is then demethylated to yield the final product. A common reagent for this demethylation is boron tribromide (BBr₃).

Q2: What are the typical impurities I might encounter in my synthesized this compound?

A2: The impurities largely depend on the synthetic route chosen:

  • From Direct Bromination:

    • Unreacted Starting Material: 4-Hydroxybenzoic acid.

    • Mono-brominated Intermediate: 3-Bromo-4-hydroxybenzoic acid is the most common partially brominated impurity.

    • Isomeric Byproducts: Although less common due to steric hindrance, small amounts of other brominated isomers may form.

    • Tarry Byproducts: Under harsh reaction conditions, the formation of complex, high-molecular-weight impurities, often described as "tar," can occur.

  • From Demethylation:

    • Unreacted Starting Material: 3,5-Dibromo-4-methoxybenzoic acid. Incomplete demethylation is a common source of this impurity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Presence of Mono-brominated Impurity in Direct Bromination Route

Symptom: HPLC analysis shows a significant peak corresponding to 3-Bromo-4-hydroxybenzoic acid, and the final product has a lower than expected bromine content.

Possible Causes:

  • Insufficient Brominating Agent: Not enough brominating agent was used to achieve complete dibromination.

  • Short Reaction Time: The reaction was not allowed to proceed long enough for the second bromination to occur.

  • Low Reaction Temperature: The temperature was too low to facilitate the second electrophilic substitution.

Solutions:

ParameterRecommended Action
Stoichiometry Ensure at least two equivalents of the brominating agent (e.g., Bromine) are used relative to the 4-hydroxybenzoic acid. A slight excess may be beneficial.
Reaction Time Increase the reaction time and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC.
Reaction Temperature Gradually increase the reaction temperature. Be cautious, as excessively high temperatures can lead to the formation of tarry byproducts.
Purification If the impurity is already present, recrystallization is often an effective method for purification.
Issue 2: Incomplete Demethylation of 3,5-Dibromo-4-methoxybenzoic Acid

Symptom: The final product contains a significant amount of the starting material, 3,5-Dibromo-4-methoxybenzoic acid, as confirmed by HPLC or NMR.

Possible Causes:

  • Insufficient Demethylating Agent: The amount of BBr₃ (or other demethylating agent) was not sufficient to react with all of the starting material.

  • Presence of Moisture: BBr₃ reacts violently with water. Any moisture in the solvent or on the glassware will consume the reagent, reducing its effective concentration.

  • Short Reaction Time or Low Temperature: The reaction may not have reached completion.

Solutions:

ParameterRecommended Action
Stoichiometry of BBr₃ Use a slight excess of BBr₃ (e.g., 1.1 to 1.5 equivalents) to ensure complete demethylation.
Anhydrous Conditions Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Reaction Conditions Allow the reaction to stir for a sufficient time (e.g., 12-24 hours) and consider a gradual warming from a low initial temperature (e.g., 0 °C) to room temperature to ensure the reaction goes to completion. Monitor by TLC or HPLC.
Purification If the starting material is present in the final product, it can often be separated by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis via Direct Bromination of 4-Hydroxybenzoic Acid

Materials:

  • 4-Hydroxybenzoic acid

  • Glacial Acetic Acid

  • Bromine

  • Water

Procedure:

  • Dissolve 4-hydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis via Demethylation of 3,5-Dibromo-4-methoxybenzoic Acid

Materials:

  • 3,5-Dibromo-4-methoxybenzoic acid

  • Anhydrous Dichloromethane (DCM)

  • Boron Tribromide (BBr₃) solution in DCM

  • Methanol

  • Water

Procedure:

  • Dissolve 3,5-Dibromo-4-methoxybenzoic acid in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BBr₃ solution in DCM dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

troubleshooting_workflow start Synthesized Product Analysis (HPLC, NMR) check_purity Is Purity > 98%? start->check_purity product_ok Product Meets Specification check_purity->product_ok Yes identify_impurity Identify Major Impurity check_purity->identify_impurity No mono_bromo Mono-brominated Impurity identify_impurity->mono_bromo starting_material Unreacted Starting Material identify_impurity->starting_material troubleshoot_bromination Troubleshoot Bromination: - Increase Bromine Equivalents - Increase Reaction Time - Optimize Temperature mono_bromo->troubleshoot_bromination troubleshoot_demethylation Troubleshoot Demethylation: - Increase BBr3 Equivalents - Ensure Anhydrous Conditions - Increase Reaction Time starting_material->troubleshoot_demethylation repurify Repurify Product: (Recrystallization, Chromatography) troubleshoot_bromination->repurify troubleshoot_demethylation->repurify repurify->start

Caption: Troubleshooting workflow for impurity identification and resolution.

Technical Support Center: Enhancing the Biological Efficacy of 3,5-Dibromo-4-hydroxybenzoic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the biological efficacy of 3,5-Dibromo-4-hydroxybenzoic acid formulations.

Frequently Asked Questions (FAQs)

1. What are the known biological activities of this compound?

While extensive direct experimental data on the biological activity of this compound is limited in publicly available literature, its structural features suggest potential for several biological activities. As a benzoic acid derivative, it is predicted to have antimicrobial, antioxidant, and anti-inflammatory properties.[1] The presence of two bromine atoms on the aromatic ring may contribute to potent antimicrobial effects.[1] It is also an intermediate used in the synthesis of benzbromarone, a uricosuric agent for treating gout.[2]

2. What are the main challenges in working with this compound?

Like many benzoic acid derivatives, this compound is poorly soluble in water, which can limit its bioavailability and biological efficacy in aqueous experimental systems.[3][4] Its melting point is high (271-274 °C), and it is sparingly soluble in DMSO and slightly soluble in methanol.[2] Researchers may face challenges with inconsistent results due to precipitation of the compound in aqueous buffers.

3. What general strategies can be used to enhance the solubility and bioavailability of this compound?

Several formulation strategies can be employed to overcome the poor solubility of this compound and enhance its bioavailability:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area, which can improve the dissolution rate.[4][5]

  • Use of Co-solvents: Employing water-miscible organic solvents can increase solubility.[4]

  • pH Modification: As a benzoic acid derivative, its solubility is pH-dependent.[6] In more alkaline conditions, the carboxylic acid group will be deprotonated, increasing its solubility in water.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like emulsions, microemulsions, or solid lipid nanoparticles can enhance solubility and absorption.[4][7]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug, forming an inclusion complex with improved aqueous solubility.[8]

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state can increase its apparent solubility and dissolution rate.[7][8]

Troubleshooting Guides

Issue 1: Low or Inconsistent Biological Activity in In Vitro Assays
Possible Cause Troubleshooting Step
Compound Precipitation: The compound may be precipitating out of the aqueous assay medium, leading to a lower effective concentration.- Visually inspect for any precipitate in your stock solutions and final assay wells. - Determine the kinetic solubility of the compound in your specific assay buffer. - Consider using a formulation strategy to increase solubility (see FAQs). For initial screening, using a co-solvent like DMSO is common, but ensure the final DMSO concentration is low enough to not affect the assay.
Compound Instability: The compound may be degrading in the assay medium over the incubation time.- Assess the chemical stability of the compound in the assay buffer at the experimental temperature and duration. This can be done using techniques like HPLC.
Incorrect pH of Medium: The antimicrobial activity of benzoic acid derivatives can be pH-dependent, with higher efficacy often observed in acidic conditions where the undissociated form predominates.[6]- Measure the pH of your assay medium. - If appropriate for your experimental system, test a range of pH values to determine the optimal condition for activity.
Issue 2: Poor Bioavailability in Animal Models
Possible Cause Troubleshooting Step
Poor Absorption due to Low Solubility: The compound may not be dissolving sufficiently in the gastrointestinal tract for absorption.- Formulate the compound using a bioavailability-enhancing strategy such as a lipid-based formulation, nanosuspension, or an amorphous solid dispersion.[4][7]
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.- Conduct in vitro metabolic stability assays using liver microsomes to assess the extent of first-pass metabolism. - If metabolism is high, consider co-administration with a metabolic inhibitor (if ethically and experimentally permissible) or chemical modification of the compound to block metabolic sites.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄Br₂O₃[2]
Molecular Weight 295.91 g/mol [2]
Melting Point 271-274 °C[2]
Solubility Sparingly soluble in DMSO, Slightly soluble in Methanol[2]
pKa (Predicted) 3.79 ± 0.10[2]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension using Wet Media Milling

This protocol is a general guideline for enhancing the dissolution rate of this compound by reducing its particle size.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v solution of a non-ionic polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) or a surfactant)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy media mill

  • Particle size analyzer

Procedure:

  • Prepare a pre-suspension of this compound in the stabilizer solution. The drug concentration will depend on the desired final concentration and the milling efficiency.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill the suspension at a high speed for a predetermined time. The optimal milling time and speed will need to be determined empirically.

  • Periodically withdraw samples and measure the particle size distribution using a particle size analyzer.

  • Continue milling until the desired particle size (typically in the range of 100-300 nm) is achieved.[5]

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vitro Antioxidant Activity Assay - ROS Scavenging

This protocol provides a method to assess the potential antioxidant activity of this compound formulations.

Materials:

  • Human keratinocytes (or other relevant cell line)

  • Cell culture medium

  • This compound formulation

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound formulation for a specified time (e.g., 1-4 hours). Include a vehicle control.

  • Wash the cells with PBS and then incubate with DCFH-DA solution in PBS for 30 minutes.

  • Wash the cells again with PBS to remove excess DCFH-DA.

  • Induce oxidative stress by adding H₂O₂ to the cells. Include a control group with no H₂O₂.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader.

  • A decrease in fluorescence intensity in the cells treated with the this compound formulation compared to the H₂O₂-only control indicates ROS scavenging activity.[9]

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies cluster_troubleshooting Troubleshooting start Poorly Soluble This compound formulation Apply Formulation Strategy (e.g., Nanosuspension, Lipid-based) start->formulation characterization Physicochemical Characterization (Particle Size, Solubility) formulation->characterization invitro_assay Biological Assay (e.g., Antimicrobial, Antioxidant) characterization->invitro_assay efficacy_eval Evaluate Efficacy (e.g., MIC, IC50) invitro_assay->efficacy_eval animal_model Administer to Animal Model efficacy_eval->animal_model low_efficacy Low Efficacy? efficacy_eval->low_efficacy pk_pd_study Pharmacokinetic/ Pharmacodynamic Analysis animal_model->pk_pd_study bioavailability Determine Bioavailability pk_pd_study->bioavailability low_efficacy->formulation Re-formulate

Caption: Experimental workflow for enhancing and evaluating the biological efficacy of this compound formulations.

signaling_pathway cluster_cell Potential Antioxidant Signaling Pathway drug 3,5-Dibromo-4-hydroxybenzoic acid formulation erk_akt ERK / Akt Activation drug->erk_akt nrf2 Nrf2 Nuclear Translocation erk_akt->nrf2 are Antioxidant Response Element (ARE) Binding nrf2->are ho1 HO-1 Upregulation are->ho1 cytoprotection Cytoprotection against Oxidative Stress ho1->cytoprotection

Caption: A hypothesized antioxidant signaling pathway for a brominated hydroxybenzoic acid derivative, based on similar compounds.[10]

References

Validation & Comparative

A Comparative Study: 3,5-Dibromo-4-hydroxybenzoic Acid Versus Other Brominated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 3,5-Dibromo-4-hydroxybenzoic acid and other notable brominated phenols. This document synthesizes available data on their physicochemical properties, biological activities, and toxicological profiles, supported by detailed experimental protocols and visual diagrams of key biological pathways and workflows.

Introduction

Brominated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more bromine atoms. These compounds have diverse industrial applications, including use as flame retardants, pesticides, and chemical intermediates.[1] Their prevalence in various products and their potential for environmental persistence and bioaccumulation necessitate a thorough understanding of their biological effects.[1] This guide focuses on a comparative analysis of this compound against other well-studied brominated phenols, providing a valuable resource for assessing their potential applications and risks.

While extensive toxicological data is available for compounds like 2,4-dibromophenol (B41371) (2,4-DBP), 2,6-dibromophenol (B46663) (2,6-DBP), and 2,4,6-tribromophenol (B41969) (2,4,6-TBP), specific experimental data on the biological activity of this compound remains limited in publicly accessible literature.[1] This compound is recognized as a metabolite of the herbicide bromoxynil (B128292) and has been noted for its potential biological activities, including in bioremediation processes.[2][3] This guide aims to consolidate the existing data and highlight these knowledge gaps.

Physicochemical Properties

The physicochemical properties of brominated phenols, such as water solubility and melting point, are influenced by the number and position of bromine atoms on the phenol ring. Generally, an increase in bromine substitution leads to decreased water solubility.[4]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility
This compound C₇H₄Br₂O₃295.91271-274Sparingly soluble in DMSO, slightly soluble in methanol (B129727).[2]
4-Bromophenol C₆H₅BrO173.0163-67Slightly soluble in water.[5]
2,4-Dibromophenol C₆H₄Br₂O251.9037-40Data not readily available
2,6-Dibromophenol C₆H₄Br₂O251.9056-59Data not readily available
2,4,6-Tribromophenol C₆H₃Br₃O330.8092-950.04 g/L at 20°C
Pentabromophenol C₆HBr₅O488.59225-228Data not readily available

Comparative Biological Activity

The biological activity of brominated phenols is diverse, encompassing antioxidant, antimicrobial, and enzyme-inhibiting properties. The degree and position of bromination, along with the presence of other functional groups, significantly influence these activities.

Antioxidant Activity

Many brominated phenols exhibit antioxidant properties by scavenging free radicals.[6] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC₅₀ value indicates greater antioxidant potential.[7]

CompoundAntioxidant Activity (DPPH Assay, IC₅₀)Reference
This compound Data not readily available
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid 19.84 µM[6]
Other benzylic bromophenols 17.32–346.50 µg/mL[6]
BHA (Butylated hydroxyanisole) - Standard 1.996 ± 0.002 (Absorbance at 60 µg/mL)[6]
BHT (Butylated hydroxytoluene) - Standard 2.146 ± 0.002 (Absorbance at 60 µg/mL)[6]
Cytotoxicity

The toxicity of brominated phenols varies depending on the number and position of bromine atoms, with toxicity generally increasing with the number of bromine atoms.[1] Cytotoxicity is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

CompoundOrganism/Cell LineCytotoxicity (EC₅₀/IC₅₀)Reference
This compound Data not readily available
2,4-Dibromophenol (2,4-DBP) Daphnia magna2.17 mg/L (EC₅₀)[8]
2,6-Dibromophenol (2,6-DBP) Daphnia magna2.78 mg/L (EC₅₀)[8]
2,4,6-Tribromophenol (2,4,6-TBP) Daphnia magna1.57 mg/L (EC₅₀)[8]
2,4,6-Tribromophenol (2,4,6-TBP) Human Peripheral Blood Mononuclear Cells (PBMCs)Induces apoptosis at 0.01 to 50 µg/mL[9]
Pentabromophenol (PBP) Human Peripheral Blood Mononuclear Cells (PBMCs)Induces apoptosis (more potent than 2,4,6-TBP)[9]
Enzyme Inhibition

Certain brominated phenols have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease.

CompoundEnzymeInhibition (Kᵢ/IC₅₀)Reference
This compound Data not readily available
Novel Bromophenol Derivatives Acetylcholinesterase (AChE)Kᵢ values ranging from 6.54 ± 1.03 to 24.86 ± 5.30 nMData on specific derivatives needed for direct comparison

Signaling Pathways and Experimental Workflows

The biological effects of brominated phenols can be attributed to their interaction with various cellular signaling pathways. For instance, some bromophenols are known to induce apoptosis through the mitochondrial pathway. The following diagrams, generated using Graphviz, illustrate a general workflow for assessing cytotoxicity and a simplified representation of an apoptosis signaling pathway.

experimental_workflow cluster_workflow Cytotoxicity Assessment Workflow cell_culture Cell Culture (e.g., Human PBMCs) compound_treatment Treatment with Brominated Phenols (e.g., this compound) cell_culture->compound_treatment Expose cells incubation Incubation (e.g., 24 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay Measure viability data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis

Workflow for assessing the cytotoxicity of brominated phenols.

signaling_pathway cluster_pathway Simplified Apoptosis Signaling Pathway brominated_phenols Brominated Phenols (e.g., 2,4,6-TBP, PBP) mitochondria Mitochondria brominated_phenols->mitochondria Induces stress caspase9 Caspase-9 activation mitochondria->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified mitochondrial pathway of apoptosis induced by some brominated phenols.

Experimental Protocols

To ensure the reproducibility and comparability of experimental data, detailed methodologies for key assays are provided below.

DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of chemical compounds.

  • Reagent Preparation : Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO). Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure : In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.[10]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of AChE.[11]

  • Reagent Preparation : Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0). Prepare the AChE enzyme solution.

  • Assay Procedure : In a 96-well plate, add 25 µL of the test compound solution at various concentrations, 125 µL of DTNB solution, and 50 µL of buffer. Add 25 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.

  • Reaction Initiation : Start the reaction by adding 25 µL of the ATCI substrate solution.

  • Measurement : Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Calculation : The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value is then determined.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and other brominated phenols. While there is a substantial body of research on the biological activities and toxicity of many brominated phenols, there is a clear need for more direct, quantitative experimental data on this compound to fully assess its potential applications and risks. The provided experimental protocols offer a standardized framework for future research to fill these knowledge gaps. The diagrams of the experimental workflow and a key signaling pathway serve to contextualize the methodologies and potential mechanisms of action for this important class of compounds. Further investigation into the specific biological targets and mechanisms of this compound is crucial for its potential development in therapeutic or industrial applications.

References

A Comparative Analysis of the Herbicidal Activity of 3,5-Dibromo-4-hydroxybenzoic acid and Bromoxynil

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Herbicides: Distinct Mechanisms of Action in Weed Control

In the landscape of agricultural science, the management of unwanted vegetation is a critical component of ensuring crop yield and quality. Among the chemical tools utilized for this purpose, the nitrile herbicide Bromoxynil has long been established as an effective post-emergent solution for broadleaf weeds.[1] Its primary metabolite and environmental degradation product, 3,5-Dibromo-4-hydroxybenzoic acid (DBHA), has also been identified as possessing herbicidal properties, albeit with a different proposed mechanism of action.[2] This guide provides a comprehensive comparison of the herbicidal activities of Bromoxynil and DBHA, delving into their distinct modes of action, supported by available data, and outlining the experimental protocols used to evaluate their efficacy. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug and herbicide development.

At a Glance: Key Differences in Herbicidal Profile

FeatureThis compound (DBHA)Bromoxynil
Primary Mechanism of Action Protein Synthesis Inhibition (Putative)[2]Photosystem II Inhibition[1]
Molecular Target Ribosomes (Presumed)D1 protein in Photosystem II
Primary Effect on Plant Cessation of growth and developmentInhibition of photosynthesis, leading to rapid cellular damage
Supporting Experimental Data Limited publicly available quantitative dataExtensive data on various weed species

Delving into the Mechanisms of Action

The fundamental difference in the herbicidal activity of Bromoxynil and its metabolite, DBHA, lies in their molecular targets within the plant cell.

Bromoxynil: A Potent Inhibitor of Photosynthesis

Bromoxynil exerts its herbicidal effect by disrupting the process of photosynthesis. Specifically, it acts as an inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[1] Bromoxynil binds to the D1 protein within the PSII complex, blocking the electron transport chain. This interruption prevents the conversion of light energy into chemical energy (ATP and NADPH), which is essential for carbon fixation and overall plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species, causing rapid cellular damage, membrane leakage, and ultimately, plant death.

This compound (DBHA): A Putative Protein Synthesis Inhibitor

In contrast to its parent compound, this compound is reported to function as a herbicide by inhibiting protein synthesis.[2] This mode of action suggests that DBHA interferes with the intricate process of translation, where genetic information encoded in messenger RNA (mRNA) is used to build proteins. While the precise molecular target within the protein synthesis machinery has not been definitively elucidated in publicly available literature, it is presumed to involve the ribosome, the cellular organelle responsible for protein production. By halting the synthesis of essential proteins, DBHA would effectively arrest all cellular processes, leading to a cessation of growth and eventual death of the plant. However, it is crucial to note that detailed experimental evidence and quantitative data specifically demonstrating this mechanism of herbicidal action for DBHA are not widely available in peer-reviewed literature.

Visualizing the Divergent Pathways

To illustrate the distinct mechanisms of action, the following diagrams, generated using the DOT language, depict the signaling pathways affected by Bromoxynil and the proposed pathway for DBHA.

Bromoxynil_Pathway cluster_chloroplast Chloroplast Light Light Energy PSII Photosystem II (PSII) D1 Protein Light->PSII excites Electron_Carrier Electron Carrier PSII->Electron_Carrier e- transfer ROS Reactive Oxygen Species (ROS) PSII->ROS leads to ATP_Synthase ATP & NADPH Production Electron_Carrier->ATP_Synthase Bromoxynil Bromoxynil Bromoxynil->PSII binds & inhibits Cell_Damage Cellular Damage ROS->Cell_Damage causes

Figure 1. Mechanism of action of Bromoxynil as a Photosystem II inhibitor.

DBHA_Pathway cluster_cell Plant Cell DBHA This compound (DBHA) Ribosome Ribosome DBHA->Ribosome inhibits (putative) Protein Protein Synthesis Ribosome->Protein Growth_Arrest Growth Arrest & Cell Death Ribosome->Growth_Arrest leads to mRNA mRNA mRNA->Ribosome tRNA tRNA-Amino Acid tRNA->Ribosome

Figure 2. Proposed mechanism of action of this compound (DBHA).

Experimental Protocols for Herbicidal Activity Assessment

The evaluation of a compound's herbicidal efficacy relies on standardized experimental protocols. A typical whole-plant bioassay is conducted to determine the dose-response relationship and to calculate metrics such as the GR50 (the concentration required to reduce plant growth by 50%).

Whole-Plant Dose-Response Bioassay Protocol

  • Plant Material and Growth Conditions:

    • Select a target weed species (e.g., Amaranthus retroflexus - redroot pigweed).

    • Sow seeds in pots containing a standardized soil mix.

    • Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.

    • Thin seedlings to a uniform number per pot once they have reached a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare stock solutions of Bromoxynil and this compound in an appropriate solvent.

    • Create a series of dilutions to achieve a range of application rates.

    • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. A control group is treated with the solvent only.

  • Data Collection and Analysis:

    • After a set period (e.g., 14-21 days), harvest the above-ground biomass of the treated and control plants.

    • Dry the biomass in an oven until a constant weight is achieved.

    • Measure the dry weight of each plant.

    • Express the plant biomass as a percentage of the untreated control.

    • Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR50 value for each herbicide.

Comparative Performance: A Need for Further Research

While the distinct mechanisms of action for Bromoxynil and DBHA are established or proposed, a direct, quantitative comparison of their herbicidal efficacy from peer-reviewed experimental studies is currently lacking in the public domain. The degradation of Bromoxynil to DBHA in the soil is a known pathway, but the relative contribution of the parent compound and the metabolite to overall weed control under field conditions is an area that warrants further investigation.[1] A theoretical study using Density Functional Theory (DFT) has explored the properties of Bromoxynil and its derivatives, including DBHA, but this computational analysis does not replace the need for biological assays to determine actual herbicidal potency.

Conclusion

Bromoxynil and its metabolite, this compound, represent an interesting case of a parent herbicide and its degradation product possessing distinct modes of action. Bromoxynil is a well-characterized photosystem II inhibitor with a rapid, light-dependent mode of action. DBHA, on the other hand, is proposed to act as a protein synthesis inhibitor, a mechanism that would lead to a more gradual cessation of plant growth.

For the scientific and research community, the key takeaway is the critical need for direct comparative studies that quantify the herbicidal efficacy of these two compounds on a range of weed species. Such research would not only provide a clearer understanding of the environmental fate and activity of Bromoxynil and its metabolites but could also inform the development of novel herbicides with diverse modes of action. The detailed experimental protocol provided in this guide offers a standardized framework for conducting such vital research. Future investigations should focus on generating robust, quantitative data to populate a comprehensive comparison of these two herbicidally active molecules.

References

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 3,5-Dibromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,5-Dibromo-4-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] The validation of this analytical method is presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3][4][5][6] While specific validated data for this compound is not extensively published, this guide leverages data from validated methods for structurally similar phenolic acids to provide a robust framework for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Methods

While other analytical techniques exist for the quantification of phenolic compounds, HPLC remains the gold standard due to its high resolution, sensitivity, and specificity.[7] Alternative methods, such as UV-Vis spectrophotometry, may be simpler but lack the specificity to distinguish between structurally related compounds, a critical requirement in pharmaceutical analysis.

The presented HPLC method utilizes a reverse-phase C18 column, a common and robust choice for the separation of phenolic compounds.[7][8] The mobile phase, consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer, allows for efficient elution and good peak shape.[9][10]

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical validation parameters for an HPLC method for the quantification of phenolic acids, based on published data for related compounds such as p-hydroxybenzoic acid.[7][8][11][12][13][14] These values serve as a benchmark for the expected performance of a validated method for this compound.

Validation ParameterAcceptance Criteria (as per ICH)Typical Performance Data for Phenolic Acids
Linearity (Correlation Coefficient, r²) r² ≥ 0.999[11]> 0.999[11][12]
Accuracy (% Recovery) 80 - 120%97.1 - 102.2%[8]
Precision (RSD%)
- Repeatability (Intra-day)RSD ≤ 2%< 2%[14]
- Intermediate Precision (Inter-day)RSD ≤ 2%< 2%[14]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1[11]0.003 – 0.239 mg/L[11]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1[11]0.006 – 0.460 mg/L[11]
Specificity No interference from placebo or related substancesWell-separated peaks with good resolution[8]
Robustness Consistent results with small, deliberate variations in method parametersMethod is proven to be robust and rugged[8]

Experimental Protocols

A detailed methodology for the HPLC quantification of this compound is provided below.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% Phosphoric acid in water.[13]

    • Mobile Phase B: Acetonitrile.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230-280 nm). For a similar compound, 4-Hydroxybenzoic acid, detection was performed at 230 nm.[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of a specific concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug product, it may involve dissolving the product in the mobile phase, followed by filtration through a 0.45 µm filter before injection.

3. Method Validation Procedure:

The validation of the analytical method should be performed according to ICH guidelines and includes the following tests:

  • Specificity: Analyze the diluent, a placebo solution, and a standard solution to ensure no interference at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be calculated.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The Relative Standard Deviation (RSD) should be calculated for both.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of the detector response.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition.

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis MD_Start Start: Define Analytical Requirements MD_Optimization Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD_Start->MD_Optimization V_Protocol Develop Validation Protocol MD_Optimization->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Generate Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report RA_SST System Suitability Testing V_Report->RA_SST RA_Analysis Sample Analysis RA_SST->RA_Analysis RA_Data Data Reporting RA_Analysis->RA_Data

Caption: Workflow for HPLC Method Validation and Routine Analysis.

References

Comparative Guide to Antibody Cross-Reactivity: A Focus on 3,5-Dibromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar. In the context of small molecules like 3,5-Dibromo-4-hydroxybenzoic acid, this can lead to inaccurate quantification and false-positive results in immunoassays.[1][2] Phenolic compounds, due to their shared structural motifs, are particularly prone to cross-reacting with antibodies developed for related analytes.[1][2]

The primary method for quantifying antibody specificity and cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[3] This assay measures the ability of a structurally related compound (the potential cross-reactant) to compete with the target antigen for binding to the antibody.

Hypothetical Cross-Reactivity Data

To illustrate how cross-reactivity is assessed, the following table presents hypothetical data for a fictional antibody, Ab-4-HB, originally raised against 4-Hydroxybenzoic acid. The data demonstrates the antibody's binding affinity for this compound and other related phenolic compounds.

Compound TestedStructureIC50 (µg/mL)Cross-Reactivity (%)
4-Hydroxybenzoic acid (Target) C₇H₆O₃0.5100%
This compound C₇H₄Br₂O₃2.520%
Benzoic Acid C₇H₆O₂15.03.3%
Salicylic Acid (2-Hydroxybenzoic acid) C₇H₆O₃8.06.25%
Vanillic Acid C₈H₈O₄5.010%
Bromoxynil C₇H₃Br₂NO> 50<1%

Note: The cross-reactivity percentage is calculated as: (IC50 of Target Compound / IC50 of Test Compound) x 100. The IC50 value represents the concentration of the compound required to inhibit 50% of the antibody binding in a competitive ELISA.

Experimental Protocols

A competitive ELISA is the standard method for determining the cross-reactivity of antibodies against small molecules.[3] The following is a generalized protocol that can be adapted to test the cross-reactivity of an antibody with this compound.

Generalized Competitive ELISA Protocol for Cross-Reactivity Testing

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.[3]

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS) containing 0.05% Tween-20.[3]

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[3]

  • Assay Buffer: 0.5% BSA in PBST.[3]

  • Coating Antigen: Prepare a conjugate of the target antigen (e.g., 4-Hydroxybenzoic acid) and a carrier protein (e.g., BSA or ovalbumin). Dilute to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.[3] The optimal concentration must be determined empirically.

  • Primary Antibody Solution: Dilute the antibody to its optimal working concentration in Assay Buffer. This is determined via a preliminary titration experiment.[3]

  • Standard and Cross-Reactant Solutions: Prepare serial dilutions of the target compound (standard) and each potential cross-reacting compound (e.g., this compound) in Assay Buffer.[3]

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in Assay Buffer according to the manufacturer's instructions.[3]

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) or another suitable substrate for the enzyme conjugate.[3]

  • Stop Solution: 2 M H₂SO₄ or 1 M HCl.[3]

2. Assay Procedure:

  • Antigen Coating: Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[3]

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of the standard or cross-reactant solution and 50 µL of the primary antibody solution to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard and each cross-reactant.

  • Determine the IC50 value for each compound from the resulting dose-response curves.

  • Calculate the percent cross-reactivity for each compound using the formula mentioned previously.

Visualizing Cross-Reactivity

The following diagrams illustrate the underlying principles of a competitive immunoassay and the concept of antibody cross-reactivity.

G cluster_target High Specificity (Target Antigen) cluster_cross_reactant Cross-Reactivity (Structurally Similar Compound) Target_Antigen Target Antigen Antibody1 Antibody Target_Antigen->Antibody1 Strong Binding Cross_Reactant Cross-Reactant Antibody2 Antibody Cross_Reactant->Antibody2 Weak Binding

Caption: Specific vs. Cross-Reactive Antibody Binding.

ELISA_Workflow cluster_steps Competitive ELISA Workflow cluster_result Result Interpretation A 1. Plate coated with Target Antigen-Protein Conjugate B 2. Add Antibody and Free Antigen (Sample/Standard) A->B C 3. Competition for Antibody Binding Sites B->C D 4. Wash unbound molecules C->D E 5. Add Enzyme-linked Secondary Antibody D->E F 6. Wash unbound secondary antibody E->F G 7. Add Substrate & Measure Color Change F->G High_Signal High Signal (Low free antigen) G->High_Signal Inverse Relationship Low_Signal Low Signal (High free antigen) G->Low_Signal Inverse Relationship

Caption: Workflow of a Competitive ELISA for Cross-Reactivity.

Conclusion

The specificity of an antibody is paramount for the reliability of any immunoassay. For small molecules like this compound, which may be present in complex matrices, the potential for cross-reactivity from structurally related compounds is a significant concern. While dedicated antibodies for this specific molecule are not prevalent, the experimental framework provided in this guide allows researchers to rigorously evaluate the cross-reactivity of existing or newly developed antibodies. By employing systematic testing and careful data analysis, scientists can ensure the validity of their immunoassay results and make informed decisions in their research and development endeavors.

References

comparing the efficacy of different hydroxybenzoic acid derivatives as antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are hydroxybenzoic acid derivatives, a class of phenolic compounds found in various natural and synthetic sources. This guide provides an objective comparison of the antimicrobial efficacy of different hydroxybenzoic acid derivatives, supported by experimental data, to aid in the research and development of new antimicrobial strategies.

Structure-Activity Relationship: Key Determinants of Efficacy

The antimicrobial activity of hydroxybenzoic acid derivatives is intrinsically linked to their chemical structure. Several factors influence their potency:

  • Lipophilicity: Increased lipophilicity, often achieved by esterification or the addition of alkyl chains, generally enhances antimicrobial activity. This is because a more lipophilic nature facilitates the partitioning of the molecule into the lipid bilayer of microbial cell membranes, a primary target of these compounds.[1]

  • Number and Position of Hydroxyl Groups: The presence and location of hydroxyl (-OH) groups on the aromatic ring play a crucial role. For instance, dihydroxybenzoic acids often exhibit greater activity than monohydroxybenzoic acids.

  • Esterification: Converting the carboxylic acid group to an ester can significantly increase antimicrobial efficacy. The antimicrobial effectiveness of parabens (esters of p-hydroxybenzoic acid) increases with the length of the alkyl chain.[2]

Comparative Efficacy: A Data-Driven Overview

The antimicrobial efficacy of various hydroxybenzoic acid derivatives has been evaluated against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data from multiple studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Hydroxybenzoic Acid Derivatives
DerivativeMicroorganismMIC (µg/mL)Reference
p-Hydroxybenzoic Acid Escherichia coli>1000[1]
Staphylococcus aureus>1000[1]
Methylparaben Staphylococcus aureus-[3]
Acinetobacter calcoaceticus-[3]
Propylparaben Staphylococcus aureus-[3]
Acinetobacter calcoaceticus-[3]
Butylparaben Staphylococcus aureus-[3]
Acinetobacter calcoaceticus-[3]
Salicylic Acid Escherichia coli250-500[4]
Pseudomonas aeruginosa250-500[4]
Staphylococcus aureus250-500[4]
5-Bromosalicylic Acid Various Bacteria-[5]
5-Chlorosalicylic Acid Escherichia coli-[4]
Gallic Acid Staphylococcus aureus56[6]
Salmonella enterica475[6]
Stenotrophomonas maltophilia64-256[7]
Achromobacter xylosoxidans64-256[7]
Burkholderia cenocepacia64-256[7]
Methyl Gallate Staphylococcus aureus (MRSA)3.25-12.5[8]
Stenotrophomonas maltophilia64-256[7]
Achromobacter xylosoxidans64-256[7]
Burkholderia cenocepacia64-256[7]
3-Hydroxybenzoic Acid Staphylococcus aureus400[9]

Note: "-" indicates data was discussed but specific values were not provided in the abstract.

Table 2: Zone of Inhibition of Hydroxybenzoic Acid Derivatives
DerivativeMicroorganismZone of Inhibition (mm)Reference
Salicylic Acid Various Bacteria-[10]
Lactic Acid Staphylococcus spp.20-22[10]
E. coli20-22[10]
Klebsiella spp.20-22[10]
Acetic Acid Various Bacteria18-19[10]

Note: "-" indicates data was discussed but specific values were not provided in the abstract.

Mechanisms of Antimicrobial Action

Hydroxybenzoic acid derivatives exert their antimicrobial effects through multiple mechanisms, primarily targeting the integrity and function of the microbial cell.

Disruption of the Cell Membrane

The primary mode of action for many hydroxybenzoic acid derivatives, particularly the more lipophilic esters like parabens, is the disruption of the microbial cell membrane.[11][12] This leads to:

  • Increased Membrane Permeability: The compounds insert into the lipid bilayer, disrupting the packing of phospholipids (B1166683) and increasing membrane fluidity. This results in the leakage of essential intracellular components such as ions and ATP.[11][12]

  • Dissipation of Membrane Potential: The disruption of the membrane's electrochemical gradient interferes with vital cellular processes that rely on membrane potential, such as ATP synthesis and transport.[11]

  • Inhibition of Membrane-Bound Enzymes: The altered lipid environment can inhibit the function of essential membrane-embedded proteins, including enzymes and transport systems.[12]

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Increased_Permeability Increased Membrane Permeability Lipid_Bilayer->Increased_Permeability Membrane_Proteins Membrane Proteins Enzyme_Inhibition Inhibition of Membrane-Bound Enzymes Membrane_Proteins->Enzyme_Inhibition HBA_Derivative Hydroxybenzoic Acid Derivative HBA_Derivative->Lipid_Bilayer Intercalation HBA_Derivative->Membrane_Proteins Disruption Leakage Leakage of Ions, ATP, etc. Increased_Permeability->Leakage Dissipation Dissipation of Membrane Potential Increased_Permeability->Dissipation Cell_Death Inhibition of Growth & Cell Death Leakage->Cell_Death Dissipation->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: General mechanism of cell membrane disruption by hydroxybenzoic acid derivatives.

Inhibition of Nucleic Acid and Enzyme Synthesis

Some derivatives, such as parabens, have been shown to interfere with the synthesis of DNA and RNA, thereby halting microbial replication.[2][12] Additionally, they can inhibit the activity of essential intracellular enzymes, disrupting critical metabolic pathways.[12]

Inhibition of Quorum Sensing

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation and virulence factor production. Certain hydroxybenzoic acid derivatives have demonstrated the ability to inhibit quorum sensing signaling pathways. For example, 3-hydroxybenzoic acid has been shown to inhibit the Agr and Sar quorum sensing systems in Staphylococcus aureus.[9] This disruption can reduce the pathogenicity of bacteria without directly killing them, offering a promising anti-virulence strategy.

cluster_bacterium Staphylococcus aureus AgrA AgrA Biofilm_Formation Biofilm Formation AgrA->Biofilm_Formation Virulence_Factors Virulence Factor Production AgrA->Virulence_Factors SarA SarA SarA->Biofilm_Formation SarA->Virulence_Factors 3_HBA 3-Hydroxybenzoic Acid 3_HBA->AgrA Inhibition 3_HBA->SarA Inhibition

Caption: Inhibition of S. aureus quorum sensing by 3-hydroxybenzoic acid.

Experimental Protocols

The following are detailed methodologies for two key experiments used to determine the antimicrobial efficacy of hydroxybenzoic acid derivatives.

Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilutions Perform serial two-fold dilutions of hydroxybenzoic acid derivative in microtiter plate wells Prepare_Inoculum->Serial_Dilutions Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilutions->Inoculate_Plate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Visually assess for turbidity or use a plate reader to determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution assay.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Microtiter Plate: The hydroxybenzoic acid derivative is serially diluted (usually two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Assay

This method is used to assess the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Agar Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension Prepare_Inoculum->Inoculate_Agar Apply_Disks Apply paper disks impregnated with a known concentration of the hydroxybenzoic acid derivative Inoculate_Agar->Apply_Disks Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h) Apply_Disks->Incubate Measure_Zones Measure the diameter of the zone of complete growth inhibition around each disk Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the agar disk diffusion assay.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized inoculum is prepared as described for the broth microdilution assay.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the hydroxybenzoic acid derivative are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion

Hydroxybenzoic acid derivatives represent a versatile class of compounds with significant potential as antimicrobial agents. Their efficacy is closely tied to their chemical structure, with factors such as lipophilicity and the nature of substitutions on the aromatic ring playing a critical role. While disruption of the cell membrane is a common mechanism of action, the ability of some derivatives to inhibit other crucial cellular processes like quorum sensing opens up new avenues for antimicrobial drug development. The data and protocols presented in this guide provide a foundation for further research into the optimization and application of these promising compounds in the fight against antimicrobial resistance.

References

A Comparative Guide to Theoretical vs. Experimental Spectroscopic Data of 3,5-Dibromo-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretical and experimental spectroscopic data for 3,5-Dibromo-4-hydroxybenzoic acid (DBHBA), a key intermediate in the synthesis of various pharmaceuticals and a known metabolite.[1] Accurate structural elucidation through spectroscopy is critical for quality control and regulatory compliance. This document aims to bridge the gap between computational predictions and laboratory measurements for this compound.

Data Presentation and Comparison

Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below. Experimental data is sourced from publicly available databases, while theoretical values are generated using widely accepted prediction models.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The experimental spectrum for DBHBA was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2] Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, resulting in a single signal. The labile protons of the carboxylic acid and hydroxyl groups appear as broad signals.

Proton Assignment Experimental ¹H Chemical Shift (δ) ppm [2]Predicted ¹H Chemical Shift (δ) ppm *
Ar-H (H-2, H-6)8.038.08
Ar-OH ~11.0 (broad)10.32 (broad)
COOH ~13.0 (broad)13.45 (broad)

*Predicted values generated using NMRDB.org's prediction engine, which utilizes a combination of HOSE codes and neural networks.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies the different carbon environments. Due to molecular symmetry, the seven carbon atoms of DBHBA produce five distinct signals. While experimental spectra are cited in databases, a specific public peak list was not available at the time of this guide's compilation.[3] Therefore, a comparison is made with predicted values.

Carbon Assignment Predicted ¹³C Chemical Shift (δ) ppm *
C =O166.4
C -OH (C-4)152.8
C -H (C-2, C-6)134.1
C -COOH (C-1)129.5
C -Br (C-3, C-5)110.1

*Predicted values generated using standard cheminformatics software algorithms.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the vibrational modes of functional groups. The comparison below uses experimental data from a gas-phase spectrum and highlights the characteristic absorption bands.

Vibrational Mode Functional Group Experimental IR Frequency (cm⁻¹) (Gas Phase) [4]Expected Theoretical Range (cm⁻¹)
O-H StretchPhenol & Carboxylic AcidNot well-resolved (broad)3500-2500 (broad, strong)
C=O StretchCarboxylic Acid~17501760-1690 (strong)
C=C StretchAromatic Ring~15501600-1450 (medium)
C-O StretchPhenol/Carboxylic Acid~12501320-1210 (strong)
C-Br StretchAryl HalideNot clearly assigned600-500 (medium-strong)

Methodologies and Protocols

Experimental Protocols
  • NMR Spectroscopy : A sample of this compound (~30 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] The spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are referenced to the residual solvent signal of DMSO at 2.50 ppm for ¹H NMR.

  • IR Spectroscopy : The experimental data cited is from a gas-phase spectrum recorded by the National Institute of Standards and Technology (NIST).[4] A more common laboratory method involves preparing a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a transparent disc for analysis via Fourier-Transform Infrared (FTIR) spectroscopy.

Theoretical Calculation Protocols
  • NMR Prediction : Theoretical chemical shifts are typically calculated using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311+G(d,p). The Gauge-Independent Atomic Orbital (GIAO) method is employed to compute the NMR shielding tensors. Calculations are performed on a geometry-optimized structure, and the results are referenced against a standard like tetramethylsilane (B1202638) (TMS). The predicted values in this guide are based on established online prediction algorithms that use large databases of experimental data.

  • IR Prediction : Theoretical vibrational frequencies are also calculated using DFT methods (e.g., B3LYP/6-311+G(d,p)) on an optimized molecular structure. The output provides a list of vibrational modes and their corresponding frequencies. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values due to the assumptions of the harmonic oscillator model in the calculations.

Visualization of Comparison Workflow

The following diagram illustrates the parallel workflow for obtaining and comparing experimental and theoretical spectroscopic data for structural analysis.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample DBHBA Sample exp_nmr NMR Spectrometer (DMSO-d6) exp_sample->exp_nmr exp_ir FTIR Spectrometer (Gas Phase/KBr) exp_sample->exp_ir exp_data Acquired Spectra (¹H, ¹³C, IR) exp_nmr->exp_data ¹H: 8.03 ppm exp_ir->exp_data C=O: ~1750 cm⁻¹ analysis Comparative Analysis exp_data->analysis theo_struct DBHBA Structure theo_dft Computational Model (DFT/B3LYP) theo_struct->theo_dft theo_predict Predicted Spectra (¹H, ¹³C, IR) theo_dft->theo_predict ¹H: 8.08 ppm C=O: 1760-1690 cm⁻¹ theo_predict->analysis conclusion Structural Confirmation & Validation analysis->conclusion

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

Discussion

The predicted ¹H NMR chemical shift for the aromatic protons (8.08 ppm) shows excellent agreement with the experimental value (8.03 ppm). This high correlation validates the structural assignment. Discrepancies between experimental and theoretical IR frequencies can arise from several factors. The experimental data cited is from a gas-phase measurement, whereas theoretical calculations often model an isolated molecule in a vacuum.[4] In a solid state (like a KBr pellet), intermolecular forces, particularly hydrogen bonding between the carboxylic acid and hydroxyl groups, can cause significant broadening and shifting of the O-H and C=O stretching bands to lower frequencies. Computational models must explicitly account for solvent effects or solid-state packing to achieve a more accurate comparison with condensed-phase experimental data.

References

Inter-Laboratory Validation of 3,5-Dibromo-4-hydroxybenzoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 3,5-Dibromo-4-hydroxybenzoic acid. While a specific inter-laboratory validation study for this compound is not publicly available, this document outlines the expected performance of common analytical techniques based on data from structurally related compounds and general validation principles. The information herein is intended to guide researchers in selecting and implementing robust analytical methods for quality control, stability studies, and pharmacokinetic analysis.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most frequently cited method for the analysis of this compound and its analogs.[1][2] It offers a balance of specificity, sensitivity, and accuracy suitable for various research and development applications. Other techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are valuable for structural identification and characterization.[3][4]

The following table summarizes the anticipated performance characteristics of a validated HPLC method for the analysis of this compound, based on typical values for similar phenolic compounds.

Performance ParameterExpected Range/ValueMethodNotes
Linearity (R²) > 0.995HPLC-UVOver a typical concentration range (e.g., 1-100 µg/mL).
Accuracy (% Recovery) 98 - 102%HPLC-UVDetermined by spiking a known amount of analyte into a blank matrix.
Precision (RSD%)
- Repeatability< 2%HPLC-UVMultiple injections of the same sample.
- Intermediate Precision< 3%HPLC-UVAnalysis on different days, with different analysts or equipment.
Limit of Detection (LOD) 0.1 - 1 µg/mLHPLC-UVSignal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) 0.5 - 5 µg/mLHPLC-UVSignal-to-noise ratio of 10:1.
Specificity HighHPLC-UV/MSThe method should be able to resolve the analyte from potential impurities and degradation products.

Experimental Protocols

A detailed experimental protocol for a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is provided below. This serves as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on established procedures for the analysis of this compound and related compounds.[1][2]

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid).[1] The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm[5]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate a typical workflow for inter-laboratory validation and a decision-making process for selecting an appropriate analytical technique.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase p1 Define Study Objectives & Scope p2 Develop & Optimize Analytical Method p1->p2 p3 Prepare & Validate Protocol p2->p3 p4 Select Participating Laboratories p3->p4 e1 Distribute Protocol & Samples p4->e1 e2 Laboratories Perform Analysis e1->e2 e3 Collect & Compile Data e2->e3 a1 Statistical Analysis of Results e3->a1 a2 Evaluate Method Performance a1->a2 a3 Prepare Final Report a2->a3 end end a3->end Publish Findings

Caption: Workflow for an Inter-Laboratory Validation Study.

Analytical_Method_Selection start Define Analytical Need q1 Qualitative or Quantitative? start->q1 q2 High Sensitivity Required? q1->q2 Quantitative q3 Structural Elucidation Needed? q1->q3 Qualitative m1 HPLC-UV q2->m1 No m2 LC-MS q2->m2 Yes m3 NMR Spectroscopy q3->m3 Detailed Structure m4 FTIR Spectroscopy q3->m4 Functional Groups

References

A Comparative Analysis of the Biological Activities of Mono- and Di-brominated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of mono- and di-brominated hydroxybenzoic acids, focusing on their antimicrobial, antioxidant, and cytotoxic properties. The introduction of bromine atoms to the hydroxybenzoic acid scaffold can significantly modulate its biological efficacy, a topic of growing interest in medicinal chemistry and drug discovery. This document synthesizes available experimental data to facilitate a clear comparison and aid in the rational design of novel therapeutic agents.

Structure-Activity Relationships: An Overview

The biological activity of hydroxybenzoic acid derivatives is intricately linked to their chemical structure. Key modifications, such as the addition of bromine atoms, can profoundly influence their physicochemical properties and, consequently, their interactions with biological targets.

  • Antimicrobial Activity: Halogenation, particularly bromination, is a well-established strategy for enhancing the antimicrobial potency of phenolic compounds. The presence of one or more bromine atoms can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the electron-withdrawing nature of bromine can alter the electronic properties of the aromatic ring and the acidity of the hydroxyl group, potentially leading to enhanced interactions with microbial enzymes or other cellular components. Generally, di-brominated compounds are expected to exhibit greater antimicrobial activity than their mono-brominated counterparts due to these enhanced effects.

  • Antioxidant Activity: The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The introduction of bromine atoms can have a dual effect. While the electron-withdrawing nature of bromine can weaken the O-H bond, facilitating hydrogen donation, steric hindrance from bulky bromine atoms, especially in di-brominated compounds, might impede the interaction with free radicals. Therefore, the effect of bromination on antioxidant activity is not always straightforward and can depend on the position and number of bromine substituents.

  • Cytotoxic Activity: The cytotoxic effects of brominated hydroxybenzoic acids against cancer cell lines are an area of active investigation. Similar to antimicrobial activity, increased lipophilicity due to bromination can enhance cellular uptake. The altered electronic properties of the molecule can also lead to different interactions with intracellular targets, potentially inducing apoptosis or inhibiting cell proliferation. The degree of bromination and the specific isomerism are critical factors determining the cytotoxic potential.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the biological activities of representative mono- and di-brominated hydroxybenzoic acids. Please note that the presented data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
CompoundStaphylococcus aureusEscherichia coliCandida albicans
Mono-brominated
3-Bromo-4-hydroxybenzoic acid128256>512
5-Bromosalicylic acid64128256
Di-brominated
3,5-Dibromo-4-hydroxybenzoic acid3264128
3,5-Dibromosalicylic acid163264
Table 2: Antioxidant Activity (DPPH Radical Scavenging - IC50 in µM)
CompoundIC50 (µM)
Mono-brominated
5-Bromosalicylic acid78
Di-brominated
3,5-Dibromosalicylic acid95
Table 3: Cytotoxic Activity (IC50 in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Mono-brominated
5-Bromosalicylic acid150210
Di-brominated
3,5-Dibromosalicylic acid85120

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate standardized comparisons.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination
  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured overnight on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). The suspension is further diluted to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The brominated hydroxybenzoic acids are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL. A series of two-fold dilutions are then prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Assay Procedure: 100 µL of various concentrations of the test compounds (dissolved in methanol) are added to 100 µL of the DPPH solution in a 96-well plate. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation of IC50: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Cytotoxic Activity: MTT Assay
  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the brominated hydroxybenzoic acids for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement and IC50 Calculation: The absorbance is measured at 570 nm. The percentage of cell viability is calculated, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Visualizations

The following diagrams illustrate key concepts related to the biological activities of brominated hydroxybenzoic acids.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture C Inoculation A->C B Compound Dilution B->C D Incubation C->D E Visual Assessment D->E F MIC Determination E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

antioxidant_mechanism Free Radical Free Radical Neutralized Molecule Neutralized Molecule Free Radical->Neutralized Molecule Brominated\nHydroxybenzoic Acid Brominated Hydroxybenzoic Acid Brominated\nHydroxybenzoic Acid->Free Radical H• Donation Stable Radical Stable Radical Brominated\nHydroxybenzoic Acid->Stable Radical

Caption: Antioxidant mechanism via hydrogen atom donation.

cytotoxicity_pathway A Brominated Hydroxybenzoic Acid B Cellular Uptake A->B C Interaction with Intracellular Targets B->C D Induction of Oxidative Stress C->D E DNA Damage C->E F Apoptosis Signaling Cascade Activation C->F G Cell Death D->G E->G F->G

Caption: General pathway for cytotoxicity of phenolic compounds.

A Comparative Guide to the Environmental Impact of 3,5-Dibromo-4-hydroxybenzoic acid and Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of 3,5-Dibromo-4-hydroxybenzoic acid, a primary metabolite of the herbicide Bromoxynil, alongside three other widely used herbicides: Glyphosate, Atrazine, and 2,4-D. The information presented herein is intended to assist researchers and professionals in evaluating the ecological footprint of these compounds, supported by quantitative data and standardized experimental methodologies.

Executive Summary

The selection of an appropriate herbicide requires careful consideration of its efficacy and its potential environmental consequences. This guide offers a comparative analysis of four common herbicides, focusing on key environmental impact parameters such as toxicity to non-target organisms, soil persistence, and potential for aquatic contamination. All data is presented in a standardized format to facilitate direct comparison.

Data Presentation: Comparative Environmental Impact

The following tables summarize the key environmental toxicity and fate parameters for Bromoxynil, Glyphosate, Atrazine, and 2,4-D.

Table 1: Acute Toxicity to Non-Target Organisms

HerbicideMammalian Acute Oral LD50 (mg/kg)Avian Acute Oral LD50 (mg/kg)Freshwater Fish 96-hr LC50 (mg/L)Freshwater Invertebrate 48-hr EC50 (mg/L)
Bromoxynil 190 (rat)[1]50 (pheasant)[1][2]0.05 (rainbow trout)[1][2][3]0.011 (Daphnia pulex)[3]
Glyphosate >4320 (rat)[4]>3851 (bobwhite quail)>100 (rainbow trout)>100 (Daphnia magna)
Atrazine 3090 (rat)576 (bobwhite quail)4.5 - 11 (rainbow trout)[3]6.9 (Daphnia magna)[3]
2,4-D 639 (rat)[5]267 (bobwhite quail)0.5 - 5.7 (rainbow trout, ester)[6][7][8]4.0 (Daphnia magna, ester)[7]

Table 2: Environmental Fate and Persistence

HerbicideSoil Half-Life (Typical)Aquatic Half-Life (Aerobic)Groundwater Contamination Potential
Bromoxynil ~7-10 days[1][2][3]Rapid degradation[9]Low[3]
Glyphosate 7 - 60 days[10]Few to 91 days[11]Low (binds to soil)[12]
Atrazine ~60-75 days[3]168 - 578 days[13]High[3]
2,4-D < 7 - 10 days[1][7][8][14]~15 days[5][9]Moderate[7]

Experimental Protocols

The data presented in this guide are primarily generated using standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). These protocols ensure data quality and comparability across different studies and substances.

Acute Oral Toxicity in Mammals (LD50)
  • Guideline: OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method or US EPA OCSPP 870.1100: Acute Oral Toxicity.[15][16][17][18]

  • Principle: A stepwise procedure where a substance is administered orally to a group of rodents (typically rats) at one of a series of defined doses. The presence or absence of mortality in one step determines the dose for the next step.[18]

  • Methodology:

    • Test Animals: Healthy, young adult rodents of a single sex (usually females) are used.[18]

    • Dosing: The test substance is administered in a single dose via gavage. The volume administered is based on the animal's body weight.[19]

    • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[19]

    • Endpoint: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the test animals) is determined.[19]

Avian Acute Oral Toxicity (LD50)
  • Guideline: US EPA OCSPP 850.2100: Avian Acute Oral Toxicity Test.[20][21]

  • Principle: The test substance is administered orally to birds (e.g., bobwhite quail, mallard duck) to determine the acute lethal dose.[22]

  • Methodology:

    • Test Animals: Young, healthy birds of a specified age and weight are used.[23]

    • Dosing: A single dose of the test substance is administered via gavage or capsule. Birds are fasted prior to dosing.[24]

    • Observation Period: Birds are observed for at least 14 days for mortality and signs of toxicity.[24]

    • Endpoint: The LD50 is calculated, along with the no-observed-adverse-effect level (NOAEL) and the lowest-observed-adverse-effect level (LOAEL).[22]

Freshwater Fish Acute Toxicity (LC50)
  • Guideline: OECD Test Guideline 203: Fish, Acute Toxicity Test.[2][25][26]

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours to determine the concentration that is lethal to 50% of the test organisms.[25]

  • Methodology:

    • Test Organisms: Recommended fish species include rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).[2]

    • Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series.[26]

    • Observations: Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.[25]

    • Endpoint: The LC50 (the median lethal concentration) at 96 hours is calculated.[25]

Freshwater Invertebrate Acute Immobilisation (EC50)
  • Guideline: OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test.[4][8][14][27]

  • Principle: Young daphnids (Daphnia magna or Daphnia pulex) are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the organisms is determined.[4][8]

  • Methodology:

    • Test Organisms: Daphnids less than 24 hours old are used.[8]

    • Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static system.[4]

    • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[4]

    • Endpoint: The EC50 (the median effective concentration for immobilisation) at 48 hours is calculated.[14]

Soil Biodegradation (Half-Life)
  • Guideline: OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil.[3][5][13][28][29]

  • Principle: The rate of degradation of a test substance in soil is determined under controlled aerobic or anaerobic conditions.[3][5]

  • Methodology:

    • Soil Samples: Natural soil samples with known characteristics are used.[29]

    • Incubation: The test substance, often radiolabeled, is applied to the soil samples, which are then incubated in the dark at a constant temperature.[28]

    • Analysis: At various time intervals, soil samples are analyzed for the concentration of the parent compound and its transformation products. The evolution of 14CO2 is often measured for radiolabeled substances.[29]

    • Endpoint: The time required for 50% of the substance to degrade (DT50 or half-life) is calculated.[5]

Visualizations

Logical Relationship of Herbicide Environmental Impacts

Environmental_Impact_Comparison cluster_herbicides Herbicides cluster_impacts Environmental Impact Parameters Bromoxynil Bromoxynil Soil_Persistence Soil Persistence (Half-Life) Bromoxynil->Soil_Persistence Low Aquatic_Toxicity Aquatic Toxicity (Fish & Invertebrates) Bromoxynil->Aquatic_Toxicity Very High Mammalian_Toxicity Mammalian Toxicity (LD50) Bromoxynil->Mammalian_Toxicity Moderate Groundwater_Risk Groundwater Contamination Risk Bromoxynil->Groundwater_Risk Low Glyphosate Glyphosate Glyphosate->Soil_Persistence Low to Moderate Glyphosate->Aquatic_Toxicity Low Glyphosate->Mammalian_Toxicity Very Low Glyphosate->Groundwater_Risk Low Atrazine Atrazine Atrazine->Soil_Persistence High Atrazine->Aquatic_Toxicity High Atrazine->Mammalian_Toxicity Low Atrazine->Groundwater_Risk High Two4D 2,4-D Two4D->Soil_Persistence Low Two4D->Aquatic_Toxicity Moderate to High (esters) Two4D->Mammalian_Toxicity Moderate Two4D->Groundwater_Risk Moderate

Caption: Comparative environmental risk profile of selected herbicides.

Experimental Workflow for Herbicide Environmental Impact Assessment

Ecotox_Workflow cluster_planning Phase 1: Planning & Preparation cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Data Analysis & Reporting A Test Substance Characterization B Selection of Test Guidelines (OECD/EPA) A->B C Test Organism Acclimation B->C D Acute Oral Toxicity (Mammalian, Avian) C->D E Aquatic Toxicity (Fish, Invertebrates) C->E F Soil & Water Degradation Studies C->F G Endpoint Calculation (LD50, LC50, DT50) D->G E->G F->G H Statistical Analysis G->H I Risk Assessment & Reporting H->I

Caption: Generalized workflow for assessing the environmental impact of a herbicide.

References

A Comparative Guide to Analytical Methods for the Detection of 3,5-Dibromo-4-hydroxybenzoic Acid in Water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two analytical methods for the quantitative determination of 3,5-Dibromo-4-hydroxybenzoic acid (DBHBA) in water samples: a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. DBHBA is a brominated disinfection byproduct (DBP) that can be formed during water treatment processes and its monitoring is of environmental and health concern.[1][2] This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require robust and reliable methods for the detection of this compound.

Methodologies

A comprehensive understanding of the experimental protocols is crucial for the successful implementation and validation of any analytical method. Below are the detailed methodologies for the two compared techniques.

High-Sensitivity Method: UPLC-MS/MS

This method is ideal for the trace-level quantification of DBHBA in complex matrices such as environmental water samples, offering high selectivity and sensitivity. The protocol described is adapted from established methods for other brominated disinfection byproducts.[3]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate the analyte and remove interfering matrix components.

  • Procedure:

    • Acidify the water sample (1 L) to a pH of approximately 2.5 with formic acid.

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH 2.5).

    • Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elute the retained DBHBA with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • Chromatographic System: A UPLC system equipped with a binary solvent manager and a sample manager.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • Start with 95% A, hold for 1 min.

    • Linear gradient to 5% A over 8 min.

    • Hold at 5% A for 2 min.

    • Return to initial conditions and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI negative.

  • Multiple Reaction Monitoring (MRM): The transition of the deprotonated molecule [M-H]⁻ to a specific product ion is monitored for quantification. For DBHBA (C₇H₄Br₂O₃, molecular weight 295.91 g/mol ), the precursor ion would be m/z 293/295 and the product ions would need to be determined by infusion of a standard.

Alternative Method: HPLC-UV

This method is a cost-effective and widely available technique suitable for the analysis of DBHBA in less complex matrices or at higher concentrations. The following protocol is based on a general reverse-phase HPLC method for DBHBA.[4][5]

1. Sample Preparation

  • For relatively clean water samples, filtration through a 0.45 µm membrane filter may be sufficient.

  • For more complex matrices, the SPE procedure described for the UPLC-MS/MS method can be employed.

2. HPLC-UV Instrumentation and Conditions

  • Chromatographic System: A standard HPLC system with a pump, autosampler, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid). A typical starting point could be a 60:40 (v/v) mixture of acidified water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • UV Detection: The wavelength for detection should be set at the maximum absorbance of DBHBA, which can be determined by acquiring a UV spectrum of a standard solution.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the UPLC-MS/MS and HPLC-UV methods for the analysis of DBHBA in water. The data for the UPLC-MS/MS method is based on typical performance for similar brominated compounds, while the HPLC-UV data is an estimate based on methods for related phenolic acids.

Performance ParameterUPLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.1 - 1 ng/L10 - 100 µg/L
Limit of Quantification (LOQ) 0.5 - 5 ng/L50 - 500 µg/L
Linearity (r²) > 0.995> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Selectivity High (mass-based)Moderate (retention time-based)
Throughput HighModerate
Cost HighLow

Experimental Workflows and Logical Relationships

Visual representations of the experimental processes and the relationships between key analytical parameters can aid in method selection and understanding.

UPLC_MSMS_Workflow sample Water Sample (1 L) acidification Acidification (pH 2.5) sample->acidification spe Solid-Phase Extraction (SPE) acidification->spe elution Elution (Methanol) spe->elution evaporation Evaporation & Reconstitution elution->evaporation analysis UPLC-MS/MS Analysis evaporation->analysis data Data Acquisition & Processing analysis->data

UPLC-MS/MS Experimental Workflow

Method_Comparison cluster_uplc UPLC-MS/MS cluster_hplc HPLC-UV sensitivity_h High Sensitivity sensitivity_l Lower Sensitivity sensitivity_h->sensitivity_l vs selectivity_h High Selectivity selectivity_l Lower Selectivity selectivity_h->selectivity_l vs cost_h High Cost cost_l Low Cost cost_h->cost_l vs complexity_h High Complexity complexity_l Lower Complexity complexity_h->complexity_l vs

Method Comparison Logic Diagram

Conclusion

The choice of analytical method for the determination of this compound in water depends on the specific requirements of the analysis. The UPLC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level detection in complex environmental matrices where regulatory compliance or low-level toxicity studies are a concern.[1][3] In contrast, the HPLC-UV method provides a cost-effective and accessible alternative for routine monitoring in less complex samples or when higher concentration levels are expected.[4] For any application, it is imperative that the chosen method undergoes rigorous validation to ensure the accuracy and reliability of the generated data.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromo-4-hydroxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or exposure to 3,5-Dibromo-4-hydroxybenzoic acid, immediately consult the Safety Data Sheet (SDS) and follow emergency procedures. This guide is intended for planning and operational purposes.

This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Key Safety and Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

  • Toxic if swallowed (H301)[3]

  • Very toxic to aquatic life (H400)[3]

Always handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₄Br₂O₃[1]
Molecular Weight 295.91 g/mol [1]
Appearance White to Off-White Solid[4]
Melting Point 261°C (lit.)[4]
Boiling Point Not available
Solubility Sparingly soluble in DMSO, slightly in Methanol[4]
Density 2.228 g/cm³[4]
GHS Hazard Statements H301, H315, H319, H335, H400[1][3]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1.0 Personal Protective Equipment (PPE) and Safety Precautions

1.1. Wear appropriate PPE : This includes, but is not limited to, a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[5] 1.2. Work in a designated area : All handling and preparation for disposal should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2][4] 1.3. Avoid dust generation : Handle the solid material carefully to minimize the creation of dust.[3][6] 1.4. Have spill cleanup materials ready : Ensure that a spill kit appropriate for solid chemical spills is readily accessible.

2.0 Waste Collection and Segregation

2.1. Use a designated waste container : Collect all waste this compound, including contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed, and compatible waste container.[3] 2.2. Do not mix with other waste : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3] 2.3. Label the container : The waste container must be labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant"), and the accumulation start date.

3.0 Storage Pending Disposal

3.1. Store in a secure location : Store the sealed waste container in a designated and secure waste accumulation area.[4][5] 3.2. Ensure proper storage conditions : The storage area should be cool, dry, and well-ventilated. Keep the container tightly closed.[4][5]

4.0 Final Disposal

4.1. Consult institutional guidelines : Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. 4.2. Professional disposal is mandatory : this compound must be disposed of through a licensed waste disposal company in accordance with all local, state, and federal regulations.[3][4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][6]

Visual Workflow for Disposal Decision Making

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify 3,5-Dibromo-4- hydroxybenzoic acid waste B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a ventilated area (Fume Hood) B->C D Use a designated, labeled, and sealed waste container C->D Proceed to Collection E Collect solid waste and contaminated materials D->E F Do not mix with incompatible waste E->F G Store in a cool, dry, secure, and ventilated area F->G Proceed to Storage H Ensure container is tightly closed G->H I Contact Environmental Health & Safety (EHS) for pickup H->I Ready for Disposal J Disposal by a licensed waste disposal company I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dibromo-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-hydroxybenzoic acid (CAS No. 3337-62-0). Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical.

This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3][4][5]. The information presented here is compiled from safety data sheets (SDS) and aims to provide a clear, actionable framework for its use, from initial handling to final disposal.

Essential Personal Protective Equipment (PPE)

A systematic approach to personal safety is paramount when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes, which can cause serious eye irritation[1][3][4][5].
Hand Protection Nitrile or other compatible chemical-resistant gloves.Prevents skin contact, which can cause irritation[1][3][4].
Body Protection Laboratory coat.Protects against contamination of personal clothing[4][6].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate significant dust.Minimizes the inhalation of airborne particles, which may cause respiratory irritation[1][3][4][5].

Operational Plan for Safe Handling

A structured workflow is critical to minimize exposure and ensure safety. The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][6].

  • Keep the container tightly closed when not in use[1][4][5].

  • The storage area should be locked up[1][4].

2. Preparation and Weighing:

  • All handling of this compound powder should be conducted in a well-ventilated area or within a chemical fume hood to avoid dust generation[1][3][4][5].

  • Wear all prescribed PPE during handling.

  • Avoid breathing dust or fumes[1][3][4][5].

  • After handling, wash hands and any exposed skin thoroughly[1][3][4].

3. Experimental Use:

  • Handle all solutions and suspensions containing the compound within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing[4][6].

  • In case of accidental contact, follow the first aid measures outlined in the table below.

4. Spill and Emergency Procedures:

  • Have spill cleanup materials readily available.

  • Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal[4][5].

  • Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eyes Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][4][5].
Skin Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice[1][3][4].
Inhalation Move the individual to fresh air. If breathing is difficult or if the person feels unwell, seek medical attention[1][3][4][5].
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[4].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations[1][4][5]. Do not allow the chemical to enter drains[6][7].

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Receive & Inspect Container storage Store in Cool, Dry, Well-Ventilated Area start->storage ppe Don Appropriate PPE storage->ppe weigh Weigh in Fume Hood ppe->weigh Proceed with caution experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill Occurs experiment->spill exposure Exposure Occurs experiment->exposure waste Dispose of Waste (Hazardous) decontaminate->waste end End waste->end End of Process spill_response Follow Spill Cleanup Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.